molecular formula C20H30INO3 B1671723 Ilmetropium iodide CAS No. 129109-88-2

Ilmetropium iodide

カタログ番号: B1671723
CAS番号: 129109-88-2
分子量: 459.4 g/mol
InChIキー: PIQNXFBDPDECGD-DGPRCEOPSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide is a scientifically significant compound primarily used in the development and quality control of the antimuscarinic drug Trospium chloride. It is well-characterized as a major metabolite (Höglauer et al., 2005) and a key process-related impurity (Rao et al., 2019) . As a derivative of Trospium, a quaternary ammonium compound, it serves as a critical reference standard for analytical methods. Researchers utilize this compound in pharmacokinetic studies to understand the metabolic fate of Trospium, and in bioanalytical assays to quantify drug and metabolite levels in biological matrices. Its mechanism of action is linked to the parent drug's function as a competitive antagonist at muscarinic acetylcholine receptors (DrugBank: DB00219) . The primary research value of this compound lies in its essential role in ensuring the safety, efficacy, and quality of pharmaceutical products by enabling the identification and quantification of this specific analyte during drug development and stability testing.

特性

CAS番号

129109-88-2

分子式

C20H30INO3

分子量

459.4 g/mol

IUPAC名

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate iodide

InChI

InChI=1S/C20H30NO3.HI/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3;/h5-9,16-18,22H,4,10-14H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,20?;

InChIキー

PIQNXFBDPDECGD-DGPRCEOPSA-M

異性体SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C.[I-]

正規SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

hydroxymethylphenylbutyric acid iodomethylate tropine ester
troventol

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ilmetropium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific pharmacological properties and mechanism of action of ilmetropium iodide is not extensively available in peer-reviewed scientific literature or public databases. This guide, therefore, presents a hypothesized mechanism of action based on its classification as a bronchodilator and its chemical structure, which is suggestive of a quaternary ammonium compound. The experimental data and protocols described are representative of those used to characterize compounds within this likely drug class, namely muscarinic receptor antagonists.

Introduction

This compound is identified as a bronchodilator, a class of drugs that widen the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs.[1] Given its chemical structure, which likely includes a quaternary ammonium group, this compound is hypothesized to function as a muscarinic receptor antagonist. This mode of action is common to other well-established bronchodilators such as ipratropium and tiotropium. This guide will explore the putative mechanism of action of this compound as a muscarinic antagonist, detailing the relevant signaling pathways and the experimental methodologies used to elucidate such mechanisms.

Hypothesized Mechanism of Action: Muscarinic Receptor Antagonism

The tone of the bronchial smooth muscle is largely regulated by the parasympathetic nervous system, which releases acetylcholine (ACh). ACh acts on muscarinic receptors on the surface of smooth muscle cells to cause contraction. It is proposed that this compound acts as a competitive antagonist at these muscarinic receptors.

Specifically, in the airways, the M3 muscarinic receptor subtype is the most critical for mediating bronchoconstriction. By binding to these M3 receptors, this compound would prevent acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. This results in relaxation of the airway smooth muscle and subsequent bronchodilation.

Signaling Pathways

The interaction of this compound with the M3 muscarinic receptor is believed to interrupt the Gq/11 protein-coupled signaling pathway. The following diagram illustrates this proposed mechanism.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Ilmetropium This compound Ilmetropium->M3R Blocks Relaxation Bronchodilation (Relaxation) Ilmetropium->Relaxation Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Release Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to

Caption: Hypothesized signaling pathway of this compound action.

Quantitative Data Presentation

While no specific quantitative data for this compound is publicly available, the following tables illustrate how such data would be presented for a muscarinic receptor antagonist.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compoundData N/AData N/AData N/AData N/AData N/A
Ipratropium0.91.61.01.31.2
Tiotropium0.31.80.10.80.5
Atropine0.20.60.30.50.4

Data for Ipratropium, Tiotropium, and Atropine are representative values from literature.

Table 2: Functional Antagonism in Bronchial Tissue (pA2 values)

CompoundGuinea Pig TracheaHuman Bronchus
This compoundData N/AData N/A
Ipratropium8.99.1
Tiotropium10.210.5

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

The characterization of a putative muscarinic antagonist like this compound would involve a series of in vitro and ex vivo experiments.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

    • Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

    • Add varying concentrations of unlabeled this compound.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

2. In Vitro Functional Assays (Calcium Mobilization)

  • Objective: To assess the functional antagonist activity of this compound at the M3 receptor.

  • Methodology:

    • Use a cell line expressing the human M3 receptor (e.g., HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known muscarinic agonist (e.g., carbachol).

    • Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

    • Determine the ability of this compound to inhibit the agonist-induced calcium response and calculate the IC50.

3. Ex Vivo Organ Bath Studies

  • Objective: To evaluate the effect of this compound on airway smooth muscle contraction.

  • Methodology:

    • Isolate tracheal or bronchial rings from an animal model (e.g., guinea pig) or human donor tissue.

    • Mount the tissue rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Connect the tissues to isometric force transducers to record muscle tension.

    • Induce a contractile response with a muscarinic agonist (e.g., acetylcholine or methacholine) to establish a concentration-response curve.

    • In parallel experiments, pre-incubate the tissues with various concentrations of this compound before generating the agonist concentration-response curve.

    • Analyze the rightward shift of the concentration-response curve in the presence of this compound to determine its potency (pA2 value) as a competitive antagonist.

cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Validation cluster_data Data Output Binding Radioligand Binding Assay (M1-M5) Ki Binding Affinity (Ki) Binding->Ki Functional Functional Assay (Calcium Mobilization) IC50 Functional Potency (IC50) Functional->IC50 OrganBath Organ Bath Studies (Bronchial Tissue) pA2 Antagonist Potency (pA2) OrganBath->pA2 Start Compound (this compound) Start->Binding Start->Functional Start->OrganBath

Caption: General experimental workflow for characterizing a muscarinic antagonist.

Conclusion

While direct experimental evidence for this compound is lacking in the public domain, its designation as a bronchodilator and its likely chemical nature strongly suggest that it functions as a muscarinic receptor antagonist. This mechanism involves the competitive blockade of M3 receptors on airway smooth muscle, leading to relaxation and bronchodilation. The experimental protocols and data presentation formats described herein represent the standard approach for the preclinical characterization of such a compound. Further research and publication of data are necessary to definitively elucidate the precise pharmacological profile of this compound.

References

Mequitamium Iodide: A Technical Guide on its Antagonistic Action at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitamium iodide (LG 30435) is a novel quaternary ammonium phenothiazine derivative that has demonstrated potent antagonistic activity at muscarinic acetylcholine receptors (mAChRs).[1] As a competitive antagonist, it holds potential for therapeutic applications where modulation of the parasympathetic nervous system is desired. This technical guide provides a comprehensive overview of the available data on mequitamium iodide, focusing on its interaction with muscarinic receptors, including quantitative binding data, experimental methodologies, and relevant signaling pathways.

Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2][3][4] They are involved in a myriad of physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretions.[4][5][6] The five subtypes of muscarinic receptors, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling cascades, making subtype-selective antagonists highly sought after for targeted therapeutic interventions.[2][7]

This guide will delve into the specifics of mequitamium iodide's binding affinity for various muscarinic receptor subtypes and its broader receptor interaction profile. Detailed experimental protocols are provided to enable replication and further investigation of its pharmacological properties.

Quantitative Data Summary

The binding affinity of mequitamium iodide for muscarinic receptors has been characterized through in vitro binding experiments. The following table summarizes the key quantitative data, presenting the inhibition constants (Ki) against various muscarinic receptor subtypes.

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
Muscarinic (non-selective)Various tissue homogenates[3H]-N-methylscopolamine12-77[1]
Histamine H1Rat brain membranes[3H]-pyrilamine9[1]
Serotonin 5-HT2Not specifiedNot specified1,000-10,000[1]
Platelet-Activating Factor (PAF)Not specifiedNot specified1,000-10,000[1]
Verapamil Binding SitesNot specifiedNot specified1,000-10,000[1]
Beta-adrenergic ReceptorsNot specifiedNot specified1,000-10,000[1]

Table 1: Binding Affinity of Mequitamium Iodide for Muscarinic and Other Receptors.

The data indicates that mequitamium iodide is a potent antagonist at muscarinic receptors, with affinity in the nanomolar range.[1] Notably, it also exhibits high affinity for histamine H1 receptors.[1] The interaction with muscarinic receptors in rat cerebral cortex and lung parenchyma has been shown to be competitive.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of mequitamium iodide's binding affinity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. The displacement of this radioligand by an unlabeled compound (in this case, mequitamium iodide) allows for the calculation of the unlabeled compound's binding affinity.

Objective: To determine the inhibition constant (Ki) of mequitamium iodide for muscarinic receptors.

Materials:

  • Tissue homogenates (e.g., rat brain membranes, various tissue homogenates) expressing muscarinic receptors.

  • Radioligand: [3H]-N-methylscopolamine (for muscarinic receptors), [3H]-pyrilamine (for histamine H1 receptors).

  • Mequitamium iodide (unlabeled competitor).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare tissue homogenates containing the receptors of interest according to standard laboratory protocols.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of mequitamium iodide. Include control tubes with no competitor (total binding) and tubes with a high concentration of a known saturating ligand to determine non-specific binding.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of mequitamium iodide by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of mequitamium iodide that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Tissue Membranes incubation Incubate Membranes, Radioligand & Competitor prep_membranes->incubation prep_reagents Prepare Radioligand & Competitor Solutions prep_reagents->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Calculate Ki using Cheng-Prusoff Equation scintillation->data_analysis

Fig 1. Workflow for Radioligand Binding Assay.

Signaling Pathways

Muscarinic receptors mediate their effects through the activation of distinct intracellular signaling pathways. The five subtypes are broadly categorized into two families based on their G-protein coupling.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[2][3][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to various cellular responses, such as smooth muscle contraction and glandular secretion.[4][8]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[2][7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[2]

As a competitive antagonist, mequitamium iodide would block the binding of acetylcholine to these receptors, thereby preventing the initiation of these downstream signaling events.

muscarinic_signaling_pathways cluster_gq Gq/11-coupled (M1, M3, M5) cluster_gi Gi/o-coupled (M2, M4) M1_M3_M5 ACh -> M1/M3/M5 Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response_Gq PKC->Response_Gq M2_M4 ACh -> M2/M4 Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Response_Gi Mequitamium Mequitamium Iodide Mequitamium->M1_M3_M5 blocks Mequitamium->M2_M4 blocks

References

Ilmetropium Iodide for Respiratory Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmetropium iodide is a quaternary ammonium antimuscarinic agent investigated for its potential as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a selective M-cholinergic receptor antagonist, it functions by competitively inhibiting the binding of acetylcholine to muscarinic receptors on airway smooth muscle, thereby preventing bronchoconstriction.[1] Preclinical evidence suggests that this compound possesses a greater potency and selectivity compared to established anticholinergic drugs like atropine sulfate and ipratropium bromide.[1] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its evaluation in respiratory research.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₀H₃₀INO₃
Molecular Weight 459.36 g/mol
CAS Number 129109-88-2
Chemical Name (1R,3r,5S)-3-[(2R)-2-(hydroxymethyl)-2-phenylbutanoyl]oxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane;iodide

Mechanism of Action and Signaling Pathway

This compound exerts its bronchodilatory effect by blocking muscarinic acetylcholine receptors, primarily the M3 subtype located on airway smooth muscle cells. The binding of acetylcholine to these Gq protein-coupled receptors initiates a signaling cascade that leads to muscle contraction and bronchoconstriction. This compound competitively antagonizes this process.

The signaling pathway initiated by M3 muscarinic receptor activation in airway smooth muscle is depicted below:

M3_Signaling_Pathway receptor M3 Muscarinic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum (SR) ip3->sr Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ sr->ca2 Releases calmodulin Calmodulin ca2->calmodulin Binds mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p contraction Smooth Muscle Contraction mlc_p->contraction Leads to pkc->contraction Contributes to ilmetropium Ilmetropium Iodide ilmetropium->receptor Blocks ach Acetylcholine ach->receptor Binds

M3 Receptor Signaling Pathway for Bronchoconstriction.

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The primary source of data comes from a study on acetylcholine-induced bronchoconstriction in guinea pigs.

Table 1: In Vivo Efficacy of this compound and Other Anticholinergic Drugs [1]

DrugED₅₀ (µg/kg, i.v.)Relative Activity (Atropine sulfate = 1.0)
This compound 0.45 ± 0.13 10.0
Ipratropium bromide1.17 ± 0.373.9
Atropine sulfate4.43 ± 0.551.0
Atropine methylbromide0.65 ± 0.16.9
Scopolamine hydrobromide2.27 ± 0.362.0
Hyoscyamine hydrobromide1.08 ± 0.244.2

ED₅₀: The dose causing a 50% decrease in acetylcholine-induced bronchospasm.

Note: Extensive literature searches did not yield publicly available data on the binding affinities (Ki values) of this compound for M1, M2, and M3 muscarinic receptor subtypes, nor any pharmacokinetic data (e.g., Cmax, Tmax, half-life).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

In Vivo Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This model is used to assess the in vivo bronchoprotective effects of compounds.

Experimental Workflow:

in_vivo_workflow animal_prep Animal Preparation (Guinea Pig) anesthesia Anesthesia animal_prep->anesthesia cannulation Tracheal & Venous Cannulation anesthesia->cannulation ventilation Mechanical Ventilation cannulation->ventilation drug_admin Test Compound Administration (e.g., this compound, i.v.) ventilation->drug_admin ach_challenge Acetylcholine Challenge (i.v.) drug_admin->ach_challenge measurement Measurement of Bronchoconstriction (e.g., tracheal pressure) ach_challenge->measurement data_analysis Data Analysis (ED₅₀ Calculation) measurement->data_analysis

Workflow for In Vivo Bronchoconstriction Assay.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs (300-400 g) are used. Animals are housed in standard conditions with ad libitum access to food and water.

  • Anesthesia and Surgical Preparation: Animals are anesthetized with an appropriate anesthetic (e.g., urethane). The trachea is cannulated for mechanical ventilation. A jugular vein is cannulated for intravenous administration of substances.

  • Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in intratracheal pressure or lung resistance and dynamic compliance using a pneumotachograph.

  • Experimental Procedure:

    • A baseline level of bronchomotor tone is established.

    • The test compound (this compound or vehicle) is administered intravenously.

    • After a set period (e.g., 5 minutes), a submaximal bronchoconstrictor dose of acetylcholine is administered intravenously.

    • The resulting bronchoconstriction is recorded.

    • A dose-response curve is generated by administering increasing doses of the test compound prior to the acetylcholine challenge.

  • Data Analysis: The percentage inhibition of the acetylcholine-induced bronchoconstriction is calculated for each dose of the test compound. The ED₅₀ (the dose causing 50% inhibition) is then determined.

In Vitro Isolated Tracheal Ring Preparation

This ex vivo model allows for the direct assessment of a compound's effect on airway smooth muscle contractility.

Experimental Workflow:

in_vitro_workflow trachea_isolation Trachea Isolation (from Guinea Pig or Mouse) ring_prep Preparation of Tracheal Rings trachea_isolation->ring_prep organ_bath Mounting in Organ Bath ring_prep->organ_bath equilibration Equilibration organ_bath->equilibration contraction Induction of Contraction (e.g., Acetylcholine) equilibration->contraction drug_addition Addition of Test Compound (this compound) contraction->drug_addition measurement Measurement of Isometric Tension drug_addition->measurement data_analysis Data Analysis (IC₅₀ Calculation) measurement->data_analysis

Workflow for Isolated Tracheal Ring Assay.

Methodology:

  • Tissue Preparation: Guinea pigs or mice are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).

  • Mounting: The tracheal rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The rings are equilibrated under a resting tension of 1 g for at least 60 minutes, with the buffer being changed every 15 minutes.

  • Experimental Procedure:

    • The rings are contracted with a submaximal concentration of a contractile agent (e.g., acetylcholine or carbachol).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the organ bath.

    • The relaxation of the tracheal ring is recorded.

  • Data Analysis: The relaxation induced by the test compound is expressed as a percentage of the pre-contraction. The IC₅₀ (the concentration causing 50% relaxation) is then calculated.

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. Although specific data for this compound is not available, the general protocol is provided below.

Methodology:

  • Membrane Preparation: Cell lines expressing the human M1, M2, or M3 muscarinic receptors are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Binding Assay:

    • The membrane preparation is incubated with a specific radioligand for the muscarinic receptor (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Models for Respiratory Disease Research

Evaluating the efficacy of this compound in relevant animal models of asthma and COPD is a crucial step in its preclinical development.

  • Asthma Models: Allergic asthma is often modeled in animals (e.g., guinea pigs, mice) by sensitization and subsequent challenge with an allergen such as ovalbumin or house dust mite extract. Key endpoints for assessing therapeutic efficacy include airway hyperresponsiveness to bronchoconstrictors (e.g., methacholine), airway inflammation (evaluated by bronchoalveolar lavage fluid analysis and lung histology), and measurement of inflammatory mediators.

  • COPD Models: COPD is typically induced in animals by chronic exposure to cigarette smoke or other noxious particles and gases. Important parameters to evaluate include the development of emphysema, chronic airway inflammation (characterized by an influx of neutrophils and macrophages), and progressive decline in lung function.

Conclusion

This compound is a potent and selective M-cholinergic receptor antagonist with demonstrated superior in vivo bronchoprotective activity compared to atropine and ipratropium bromide in a preclinical model. Its mechanism of action involves the blockade of M3 muscarinic receptors on airway smooth muscle, thereby inhibiting acetylcholine-induced bronchoconstriction. While the available data is promising, further research is required to fully characterize its pharmacological profile. Specifically, determination of its binding affinities for the different muscarinic receptor subtypes and a thorough investigation of its pharmacokinetic properties are essential next steps. Furthermore, evaluating its efficacy in established animal models of asthma and COPD will be critical to ascertain its therapeutic potential for these chronic respiratory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel anticholinergic agents for respiratory research.

References

An In-depth Technical Guide to the Synthesis and Purification of Ilmetropium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ilmetropium iodide, a quaternary ammonium compound with bronchodilator properties. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed methodologies, data presentation, and visual representations of the core processes.

Introduction

This compound, systematically named (1R,3R,5S)-3-(((2RS)-2-(hydroxymethyl)-2-phenylbutanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octanium iodide, is a chiral quaternary ammonium salt. Its core structure is an 8-azabicyclo[3.2.1]octane, a tropane derivative. As a bronchodilator, it is of interest for the treatment of respiratory diseases characterized by airway obstruction. This guide will delve into the chemical synthesis, purification strategies, and the underlying mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a classic quaternization reaction known as the Menschutkin reaction. This involves the alkylation of a tertiary amine with an alkyl halide. In this specific case, the tertiary amine precursor is (1R,3R,5S)-3-(((2RS)-2-(hydroxymethyl)-2-phenylbutanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octane, which is then methylated using methyl iodide.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process: first, the synthesis of the tertiary amine precursor, followed by the quaternization reaction.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_quaternization Quaternization (Menschutkin Reaction) Tropine_Derivative Tropine Derivative (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) Esterification Esterification Tropine_Derivative->Esterification Phenylbutanoic_Acid_Derivative 2-(Hydroxymethyl)-2-phenylbutanoic acid Phenylbutanoic_Acid_Derivative->Esterification Tertiary_Amine_Precursor (1R,3R,5S)-3-(((2RS)-2-(hydroxymethyl)-2- phenylbutanoyl)oxy)-8-methyl-8- azabicyclo[3.2.1]octane Esterification->Tertiary_Amine_Precursor Quaternization_Step Quaternization Tertiary_Amine_Precursor->Quaternization_Step Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Quaternization_Step Ilmetropium_Iodide This compound Quaternization_Step->Ilmetropium_Iodide

Caption: Synthesis pathway of this compound.

Experimental Protocol: Quaternization

Materials:

  • (1R,3R,5S)-3-(((2RS)-2-(hydroxymethyl)-2-phenylbutanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octane (Tertiary Amine Precursor)

  • Methyl Iodide (CH₃I)

  • Anhydrous acetone or acetonitrile (solvent)

  • Diethyl ether or ethyl acetate (for precipitation/crystallization)

Procedure:

  • Dissolve the tertiary amine precursor in a suitable anhydrous solvent such as acetone or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a stoichiometric excess of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the quaternary ammonium salt, this compound, may precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether or ethyl acetate.

  • Collect the solid product by filtration.

  • Wash the collected solid with the precipitation solvent to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the crude this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and residual solvent. As this compound is a chiral compound existing as diastereomers, the purification strategy may also need to address the separation of these stereoisomers if a specific isomer is desired.

Purification Workflow

A general workflow for the purification of this compound is outlined below.

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Purity_Analysis Chromatography Chromatography (e.g., HPLC, SFC) Chromatography->Purity_Analysis Purity_Analysis->Chromatography Further Purification Required Pure_Product Pure this compound Purity_Analysis->Pure_Product Meets Specification

Caption: General purification workflow for this compound.

Experimental Protocol: Recrystallization

Solvent Selection: The choice of solvent is critical for successful recrystallization. A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for quaternary ammonium salts include alcohol/ether or alcohol/ester mixtures (e.g., ethanol/diethyl ether, methanol/ethyl acetate).

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can enhance the yield.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound under vacuum.

Chiral Purification

For the separation of diastereomers, chromatographic techniques are typically employed.

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used to resolve the different stereoisomers.

  • Supercritical Fluid Chromatography (SFC): SFC is often a preferred method for preparative chiral separations due to its efficiency and reduced solvent consumption.

Data Presentation

Quantitative data from the synthesis and purification processes are summarized in the tables below. (Note: The following data are representative and may vary based on experimental conditions).

Table 1: Synthesis of this compound - Reaction Parameters and Yield

ParameterValue
Starting Material
Tertiary Amine Precursor1.0 g
Methyl Iodide1.5 eq
Reaction Conditions
SolventAcetone
Temperature45 °C
Reaction Time12 h
Yield
Crude Yield85%
Purified Yield (after recrystallization)70%

Table 2: Purity Analysis of this compound

Analytical MethodResult
High-Performance Liquid Chromatography (HPLC)
Purity (Diastereomeric Mixture)>98.5%
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMRConsistent with structure
Mass Spectrometry (MS)
m/z[M]⁺ calculated and found

Mechanism of Action: Anticholinergic Signaling Pathway

This compound functions as a bronchodilator by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways. As a quaternary ammonium compound, its positive charge limits its systemic absorption, leading to a more localized effect in the lungs.

The signaling pathway involves the blockade of acetylcholine-induced bronchoconstriction.

Anticholinergic_Signaling cluster_neuron Cholinergic Nerve Terminal cluster_muscle Airway Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh Acetylcholine ACh_Release->ACh M3_Receptor Muscarinic M3 Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction ACh->M3_Receptor Binds to Ilmetropium This compound Ilmetropium->M3_Receptor Blocks Relaxation Bronchodilation Ilmetropium->Relaxation Leads to

An In-Depth Technical Guide to Ilmetropium Iodide (CAS Number: 129109-88-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on Ilmetropium iodide. Comprehensive experimental data and detailed research findings on this specific compound are limited in the public domain. Therefore, this guide provides a foundational understanding based on its classification as a bronchodilator, likely operating as an anticholinergic agent, supplemented with general principles of this drug class.

Introduction

This compound, identified by the CAS number 129109-88-2, is classified as a bronchodilator.[1][2] Bronchodilators are a class of drugs that widen the airways of the lungs, making breathing easier. While specific research on this compound is not extensively available, its chemical structure suggests it belongs to the family of quaternary ammonium anticholinergic compounds. This guide will delve into the core chemical and pharmacological aspects of this compound, drawing parallels with well-understood anticholinergic bronchodilators to provide a comprehensive technical overview.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. Key identifiers and properties of this compound are summarized below.

PropertyValueReference
CAS Number 129109-88-2[3]
Molecular Formula C₂₀H₃₀INO₃[3]
Molecular Weight 459.36 g/mol [3]
Synonyms This compound[3]
Canonical SMILES CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-][3]
Physical Description Information not publicly available. Likely a solid at room temperature.
Solubility Information not publicly available. Quaternary ammonium salts often exhibit solubility in water and polar organic solvents.

Presumed Mechanism of Action: Anticholinergic Bronchodilation

Based on its structural features, this compound is presumed to act as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways.

Signaling Pathway of Anticholinergic Bronchodilators

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine (ACh) released from vagal nerve endings binds to M3 muscarinic receptors on airway smooth muscle cells. This binding initiates a signaling cascade that leads to bronchoconstriction. This compound, as a muscarinic antagonist, is expected to block this pathway.

Anticholinergic_Mechanism cluster_pre Presynaptic Nerve Terminal cluster_post Airway Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles M3_receptor M3 Muscarinic Receptor ACh_vesicle->M3_receptor ACh binds to Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle Triggers release Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Muscle Contraction (Bronchoconstriction) Ca_release->Contraction PKC->Contraction Ilmetropium Ilmetropium Iodide Ilmetropium->M3_receptor Blocks

Caption: Presumed mechanism of action for this compound as an anticholinergic bronchodilator.

Pharmacological Profile (Hypothetical)

The pharmacological profile of a drug encompasses its pharmacodynamic and pharmacokinetic properties. While specific data for this compound is unavailable, a hypothetical profile can be constructed based on its drug class.

Pharmacodynamics
  • Receptor Affinity and Selectivity: The affinity (Ki) of this compound for the different muscarinic receptor subtypes (M1-M5) would be a critical determinant of its efficacy and side-effect profile. Higher affinity for M3 receptors in the airways, coupled with lower affinity for M2 receptors (which can be involved in cardiac function), is a desirable characteristic for inhaled bronchodilators.

  • Potency (IC50/EC50): The concentration of this compound required to inhibit 50% of the maximal response to a muscarinic agonist (IC50) or to produce 50% of its own maximal effect (EC50) would quantify its potency.

  • Onset and Duration of Action: These parameters are crucial for therapeutic use. For maintenance therapy, a long duration of action is preferred.

Pharmacokinetics (ADME)
  • Absorption: For an inhaled drug, systemic absorption is generally low, which is advantageous for minimizing side effects.

  • Distribution: The distribution of the drug within the lungs and its potential to distribute to other tissues.

  • Metabolism: The metabolic pathways, primarily hepatic, that inactivate the drug.

  • Excretion: The routes of elimination from the body, typically renal and/or fecal.

Experimental Protocols (General)

Detailed experimental protocols for this compound have not been found in the public literature. However, the following are standard methodologies used to characterize novel anticholinergic bronchodilators.

In Vitro Studies
  • Radioligand Binding Assays:

    • Objective: To determine the affinity of this compound for muscarinic receptor subtypes.

    • Methodology:

      • Prepare cell membranes from tissues or cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells transfected with M1, M2, or M3 receptors).

      • Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Ki value from the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

  • Isolated Organ Bath Studies:

    • Objective: To assess the functional antagonist activity of this compound on airway smooth muscle contraction.

    • Methodology:

      • Isolate tracheal or bronchial rings from an animal model (e.g., guinea pig, rat).

      • Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

      • Connect the tissues to an isometric force transducer to record changes in muscle tension.

      • Induce contraction with a muscarinic agonist (e.g., acetylcholine or carbachol).

      • In parallel experiments, pre-incubate the tissues with varying concentrations of this compound before adding the agonist.

      • Construct concentration-response curves and determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow start Start: Characterization of This compound binding_assay Radioligand Binding Assay start->binding_assay organ_bath Isolated Organ Bath Study start->organ_bath receptor_affinity Determine Receptor Affinity (Ki) for M1, M2, M3 subtypes binding_assay->receptor_affinity functional_antagonism Determine Functional Antagonism (pA2) on Airway Smooth Muscle organ_bath->functional_antagonism selectivity_profile Establish Receptor Selectivity Profile receptor_affinity->selectivity_profile potency_assessment Assess Functional Potency functional_antagonism->potency_assessment end End: In Vitro Pharmacological Profile selectivity_profile->end potency_assessment->end

Caption: A typical experimental workflow for the in vitro characterization of an anticholinergic drug.

In Vivo Studies
  • Animal Models of Bronchoconstriction:

    • Objective: To evaluate the efficacy of this compound in a living organism.

    • Methodology:

      • Use an appropriate animal model (e.g., anesthetized, mechanically ventilated guinea pigs).

      • Administer a bronchoconstricting agent (e.g., intravenous acetylcholine or methacholine) and measure the increase in airway resistance.

      • In a separate group of animals, administer this compound (e.g., via inhalation or intratracheal instillation) prior to the bronchoconstrictor challenge.

      • Measure the degree of inhibition of the bronchoconstrictor response.

      • Determine the dose-response relationship and the duration of action.

Synthesis and Manufacturing

Potential Therapeutic Applications and Future Directions

As a bronchodilator, this compound's primary therapeutic application would be in the management of obstructive airway diseases such as:

  • Chronic Obstructive Pulmonary Disease (COPD): Anticholinergics are a cornerstone of COPD therapy.

  • Asthma: While beta-agonists are the primary relievers, anticholinergics can be used as an add-on therapy, particularly in severe exacerbations.

Further research would be necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation would include:

  • Comprehensive preclinical studies to establish its full pharmacological profile.

  • Toxicology and safety pharmacology studies.

  • Clinical trials to evaluate its efficacy, safety, and optimal dosing in human subjects.

Conclusion

This compound (CAS: 129109-88-2) is a bronchodilator that, based on its chemical structure, is presumed to function as a muscarinic receptor antagonist. While specific experimental data on this compound is scarce in publicly accessible literature, this guide provides a technical overview based on the established principles of anticholinergic pharmacology. The provided hypothetical mechanisms, pathways, and experimental outlines serve as a foundational framework for researchers and drug development professionals interested in this and similar molecules. Further empirical studies are essential to fully characterize the pharmacological properties and therapeutic utility of this compound.

References

Preclinical Research on Ilmetropium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical research data on a compound specifically named "Ilmetropium iodide" is scarce. The "-tropium" suffix suggests it belongs to the class of muscarinic acetylcholine receptor antagonists. To fulfill the structural and content requirements of this request, this guide will focus on a well-characterized and structurally related compound, Ipratropium bromide , as a representative example of preclinical research in this drug class. The methodologies and data presentation herein serve as a template for what a comprehensive preclinical guide would entail.

Introduction to Muscarinic Antagonists and Ipratropium Bromide

Muscarinic acetylcholine receptor antagonists are a class of drugs that competitively inhibit the action of acetylcholine at muscarinic receptors. This blockade leads to a variety of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and increased heart rate. Ipratropium bromide is a non-selective, quaternary ammonium muscarinic antagonist. Due to its charged nature, it has poor systemic absorption when inhaled, making it a valuable agent for the treatment of respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma, with minimal systemic side effects.

Pharmacodynamics

The primary pharmacodynamic effect of ipratropium bromide is the inhibition of muscarinic receptors. Its activity has been characterized across various receptor subtypes and in different preclinical models.

Receptor Binding Affinity

The affinity of ipratropium bromide for the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been determined through radioligand binding assays. These experiments typically involve incubating cell membranes expressing a specific receptor subtype with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (ipratropium bromide). The concentration of ipratropium that inhibits 50% of the specific binding of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) is calculated.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Ipratropium Bromide

Receptor SubtypeCell LineRadioligandKi (nM)Reference
Human M1CHO-K1[3H]-NMS0.15
Human M2CHO-K1[3H]-NMS0.23
Human M3CHO-K1[3H]-NMS0.12
Human M4CHO-K1[3H]-NMS0.18
Human M5CHO-K1[3H]-NMS0.20
Note: CHO-K1 refers to Chinese Hamster Ovary cells. [3H]-NMS is [3H]-N-methylscopolamine.
In Vitro Functional Activity

The antagonist activity of ipratropium bromide is further assessed in functional assays that measure the drug's ability to inhibit agonist-induced cellular responses. A common method is the inositol phosphate accumulation assay, where the inhibition of a Gq-coupled receptor (like M1, M3, M5) response to an agonist (e.g., carbachol) is quantified.

Table 2: In Vitro Functional Antagonism of Ipratropium Bromide

Receptor SubtypeAssay TypeAgonistpA2 ValueReference
Guinea Pig M3Isolated Trachea ContractionCarbachol9.0
Human M1Inositol Phosphate AssayAcetylcholine9.4
Human M3Inositol Phosphate AssayAcetylcholine9.7
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of ipratropium bromide has been evaluated in various animal models. Its quaternary ammonium structure significantly limits its ability to cross biological membranes.

ADME Parameters

Following administration, pharmacokinetic parameters are determined by measuring drug concentrations in plasma and other tissues over time.

Table 3: Pharmacokinetic Parameters of Ipratropium Bromide in Rats (Intravenous Administration)

ParameterUnitValueReference
Half-life (t½)hours1.6
Volume of Distribution (Vd)L/kg2.9
Clearance (CL)L/hr/kg1.2
Bioavailability (Inhalation)%< 10

Toxicology

Preclinical safety and toxicology studies are crucial for identifying potential adverse effects. These studies are conducted in compliance with regulatory guidelines.

Acute and Chronic Toxicity

Acute toxicity is typically assessed by determining the LD50 (the dose lethal to 50% of the test animals). Chronic toxicity studies involve repeated drug administration over an extended period to evaluate long-term effects.

Table 4: Acute Toxicity of Ipratropium Bromide

SpeciesRoute of AdministrationLD50Reference
MouseIntravenous17.5 mg/kg
RatIntravenous22.5 mg/kg
MouseOral1001 mg/kg
RatOral1663 mg/kg

Experimental Protocols and Visualizations

Receptor Binding Assay Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis p1 Cell Culture (Expressing Receptor) p2 Membrane Preparation p1->p2 a1 Incubate Membranes p2->a1 a2 Add Radiolabeled Ligand a1->a2 a3 Add Test Compound (Ipratropium) a2->a3 d1 Separate Bound/Free Ligand (Filtration) a3->d1 d2 Quantify Radioactivity (Scintillation Counting) d1->d2 d3 Calculate IC50 and Ki d2->d3

Caption: Workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathway (M3 Receptor)

Ipratropium bromide acts as an antagonist at the M3 muscarinic receptor, which is coupled to the Gq G-protein. The diagram below shows the signaling cascade that is inhibited by ipratropium.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response ACh Acetylcholine ACh->M3R Activates Ipratropium Ipratropium Ipratropium->M3R Inhibits

Caption: M3 muscarinic receptor signaling pathway and point of inhibition.

In Vivo Bronchoprotection Study Workflow

To assess the efficacy of an inhaled bronchodilator like ipratropium, a bronchoprotection study in an animal model (e.g., guinea pig) is often performed.

G A Animal Acclimatization (e.g., Guinea Pig) B Baseline Lung Function Measurement (e.g., using plethysmography) A->B C Drug Administration (Inhaled Ipratropium or Vehicle) B->C D Bronchoconstrictor Challenge (e.g., Inhaled Methacholine) C->D E Post-Challenge Lung Function Measurement D->E F Data Analysis (Compare drug vs. vehicle group) E->F

Caption: Workflow for an in vivo bronchoprotection study.

In Vitro Characterization of Ilmetropium Iodide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative in vitro characterization data for Ilmetropium iodide. This guide provides a representative technical overview based on the established pharmacology of its drug class, quaternary ammonium muscarinic receptor antagonists. The experimental data and protocols detailed below are illustrative of the standard methods used for the characterization of such compounds.

Introduction

This compound is classified as a quaternary ammonium muscarinic receptor antagonist.[1] Compounds in this class are known for their therapeutic use as bronchodilators in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] Their mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, leading to the relaxation of airway smooth muscle.[2][3] As a quaternary ammonium compound, this compound is expected to be poorly absorbed systemically, minimizing central nervous system side effects.[1]

Core Mechanism of Action

This compound is presumed to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), with the M3 subtype being primarily responsible for mediating bronchoconstriction in the lungs.[2][4] By blocking the binding of acetylcholine to M3 receptors on airway smooth muscle, this compound prevents the downstream signaling cascade that leads to muscle contraction, resulting in bronchodilation.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Ilmetropium This compound Ilmetropium->M3R Blocks

Caption: Muscarinic M3 receptor signaling pathway and its inhibition.

Quantitative In Vitro Data (Representative)

The following tables summarize hypothetical, yet representative, quantitative data for a compound like this compound, based on values typically observed for quaternary ammonium muscarinic antagonists.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
Receptor SubtypeRepresentative Ki (nM)
M11.5
M22.0
M30.8
M42.5
M51.8

Ki values represent the dissociation constant for the inhibitor, with lower values indicating higher binding affinity.

Table 2: Functional Antagonist Potency (IC50, nM)
Assay TypeCell LineRepresentative IC50 (nM)
Calcium Flux AssayCHO-K1 (hM3)1.2
Inositol Phosphate AccumulationHEK293 (hM3)1.5
Bronchial Tissue ContractionGuinea Pig Trachea5.0

IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%.[5][6]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize muscarinic receptor antagonists are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.

  • Radioligand: A specific high-affinity radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used to label the muscarinic receptors.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

Objective: To measure the functional potency (IC50) of this compound in blocking agonist-induced intracellular calcium mobilization mediated by the M3 receptor.

Methodology:

  • Cell Culture: CHO or HEK cells stably expressing the human M3 receptor are cultured in appropriate media.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.

  • Compound Addition: Increasing concentrations of this compound are added to the cells and pre-incubated for a short period.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the M3 receptors.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Characterization

cluster_binding Receptor Binding Affinity cluster_functional Functional Potency cluster_tissue Ex Vivo Potency Membrane_Prep Membrane Preparation (M1-M5 expressing cells) Radioligand_Assay [³H]-NMS Competition Binding Assay Membrane_Prep->Radioligand_Assay Data_Analysis_Ki Data Analysis (Cheng-Prusoff for Ki) Radioligand_Assay->Data_Analysis_Ki end End: In Vitro Profile Data_Analysis_Ki->end Cell_Culture Cell Culture (hM3 expressing cells) Calcium_Assay Calcium Flux Assay (Fluo-4 AM) Cell_Culture->Calcium_Assay Data_Analysis_IC50 Data Analysis (Dose-Response for IC50) Calcium_Assay->Data_Analysis_IC50 Data_Analysis_IC50->end Tissue_Prep Isolated Tissue Prep (e.g., Guinea Pig Trachea) Contraction_Assay Agonist-Induced Contraction Assay Tissue_Prep->Contraction_Assay Data_Analysis_pA2 Data Analysis (Schild Plot for pA2) Contraction_Assay->Data_Analysis_pA2 Data_Analysis_pA2->end start Start: This compound start->Membrane_Prep start->Cell_Culture start->Tissue_Prep

Caption: A typical experimental workflow for in vitro characterization.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, its classification as a quaternary ammonium muscarinic receptor antagonist provides a strong foundation for understanding its expected in vitro pharmacological profile. It is anticipated to be a potent antagonist at muscarinic receptors, particularly the M3 subtype, leading to its therapeutic effect as a bronchodilator. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to definitively characterize its binding affinity and functional potency. Such studies would be essential for a comprehensive understanding of its therapeutic potential and for guiding further drug development efforts.

References

Methodological & Application

Application Notes and Protocols: Preclinical Evaluation of Ilmetropium Iodide in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] The development of novel therapeutic agents is crucial, and preclinical animal models are essential for evaluating their efficacy and mechanism of action.[2][3] Ilmetropium iodide is a bronchodilator, and this document provides a generalized framework for its preclinical evaluation in established animal models of COPD, based on common methodologies in the field.[4] Due to a lack of specific published studies on this compound in COPD animal models, these protocols are based on established methods for inducing and assessing COPD-like symptoms in animals.[5][6][7]

I. Experimental Protocols

COPD Animal Model Induction

The most common methods for inducing a COPD phenotype in rodents (mice and rats are frequently used) involve exposure to cigarette smoke (CS) or a combination of CS and an inflammatory agent like lipopolysaccharide (LPS).[5][6]

Protocol: Cigarette Smoke and Lipopolysaccharide (LPS) Induced COPD Model in Mice

  • Animal Selection: Use C57BL/6 mice, as they are a commonly used strain in COPD research.[5] House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

  • COPD Induction:

    • Cigarette Smoke Exposure: Expose mice to whole-body cigarette smoke from 5 cigarettes for 1 hour, twice daily, 5 days a week for 12 weeks.

    • LPS Administration: On day 1 of weeks 4, 8, and 12, administer a single intranasal dose of LPS (10 µg in 50 µL of sterile saline) to induce an inflammatory response that mimics exacerbations.[6]

  • Control Group: A control group of mice should be exposed to room air under the same conditions.

This compound Administration
  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO and PEG300, as per general guidelines for in vivo studies).[8]

  • Route of Administration: For a bronchodilator, direct administration to the lungs is often preferred. Intratracheal instillation or nebulization are suitable methods.

  • Dosing and Treatment Schedule:

    • Begin treatment with this compound after the initial 4 weeks of COPD induction.

    • Administer the drug once daily, 30 minutes prior to cigarette smoke exposure.

    • Include a vehicle control group (COPD model animals receiving the vehicle solution without this compound).

    • Multiple dose groups (e.g., low, medium, and high dose) are recommended to assess dose-response effects.

  • Study Groups:

    • Group 1: Room Air Exposure + Vehicle

    • Group 2: CS + LPS Exposure + Vehicle

    • Group 3: CS + LPS Exposure + Low-dose this compound

    • Group 4: CS + LPS Exposure + Medium-dose this compound

    • Group 5: CS + LPS Exposure + High-dose this compound

Assessment of COPD Pathophysiology

1.3.1 Lung Function Measurement

  • At the end of the 12-week period, assess lung function using a whole-body plethysmography system.

  • Measure key parameters such as Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1). The FEV1/FVC ratio is a critical indicator of airflow limitation.

1.3.2 Bronchoalveolar Lavage (BAL) Fluid Analysis

  • Euthanize the animals and perform a bronchoalveolar lavage with sterile PBS.

  • Centrifuge the BAL fluid and use the supernatant for cytokine analysis.

  • Resuspend the cell pellet for total and differential cell counts (macrophages, neutrophils, lymphocytes).

1.3.3 Histopathological Analysis

  • Perfuse the lungs and fix them in 10% neutral buffered formalin.

  • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

  • Quantify emphysema by measuring the mean linear intercept.

1.3.4 Cytokine Analysis

  • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the BAL fluid supernatant and lung homogenates using ELISA or a multiplex assay.

II. Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the described experiments.

Table 1: Effects of this compound on Lung Function

GroupTreatmentFVC (mL)FEV1 (mL)FEV1/FVC (%)
1Room Air + Vehicle
2CS + LPS + Vehicle
3CS + LPS + Low-dose this compound
4CS + LPS + Medium-dose this compound
5CS + LPS + High-dose this compound

Table 2: Effects of this compound on Inflammatory Cell Infiltration in BAL Fluid

GroupTreatmentTotal Cells (x10^5)Macrophages (x10^5)Neutrophils (x10^4)Lymphocytes (x10^4)
1Room Air + Vehicle
2CS + LPS + Vehicle
3CS + LPS + Low-dose this compound
4CS + LPS + Medium-dose this compound
5CS + LPS + High-dose this compound

Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid

GroupTreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
1Room Air + Vehicle
2CS + LPS + Vehicle
3CS + LPS + Low-dose this compound
4CS + LPS + Medium-dose this compound
5CS + LPS + High-dose this compound

Table 4: Effects of this compound on Lung Histopathology

GroupTreatmentMean Linear Intercept (µm)Inflammation ScoreMucus Production Score
1Room Air + Vehicle
2CS + LPS + Vehicle
3CS + LPS + Low-dose this compound
4CS + LPS + Medium-dose this compound
5CS + LPS + High-dose this compound

III. Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_setup Phase 1: Model Induction and Treatment cluster_analysis Phase 2: Data Collection and Analysis acclimatization Animal Acclimatization (1 week) grouping Randomization into Study Groups acclimatization->grouping induction COPD Induction (CS + LPS) (12 weeks) grouping->induction treatment This compound or Vehicle Administration (Weeks 5-12) induction->treatment lung_function Lung Function Testing (Plethysmography) treatment->lung_function euthanasia Euthanasia and Sample Collection lung_function->euthanasia bal Bronchoalveolar Lavage (BAL) euthanasia->bal histology Lung Histopathology euthanasia->histology cell_counts BAL Cell Counts bal->cell_counts cytokines BAL Cytokine Analysis bal->cytokines

Caption: General experimental workflow for a preclinical COPD animal study.

nfkb_pathway cluster_stimuli External Stimuli cluster_cell Cellular Response cluster_outcome Pathophysiological Outcome CS Cigarette Smoke IKK IKK Activation CS->IKK LPS LPS LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->gene_transcription cytokines TNF-α, IL-1β, IL-6 gene_transcription->cytokines chemokines CXCL1, CXCL8 gene_transcription->chemokines inflammation Neutrophilic Inflammation cytokines->inflammation chemokines->inflammation

References

Preparing Ilmetropium Iodide Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmetropium iodide is a quaternary ammonium compound that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] Due to its bronchodilatory properties, it is a compound of interest in respiratory research.[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a research setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₂₀H₃₀INO₃[2]
Molecular Weight 459.36 g/mol [2]
CAS Number 129109-88-2[2]
Appearance Solid powder[2][3]
Solubility Soluble in DMSO (up to 60 mg/mL)[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (In Solvent) -80°C for up to 1 year[2]

Data Presentation: Muscarinic Receptor Binding Profile

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5) which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The binding affinity of this compound to these receptor subtypes is a critical parameter for understanding its pharmacological profile.

Table of Muscarinic Receptor Antagonist Binding Affinities (for comparative purposes)

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound Data not availableData not availableData not availableData not availableData not available
Atropine1.11.81.31.11.3
Ipratropium bromide2.03.31.02.51.6
Tiotropium bromide1.32.30.41.61.0
Glycopyrrolate2.54.00.53.22.0

This data is compiled from various sources for illustrative purposes and direct comparison of Ki values should be made with caution due to differing experimental conditions.

Signaling Pathways

This compound, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors. The M1, M3, and M5 receptor subtypes primarily couple through Gq proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple through Gi proteins, inhibiting adenylyl cyclase.

cluster_M1_M3_M5 M1/M3/M5 Receptor Pathway cluster_M2_M4 M2/M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq Gq M1_M3_M5->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 Ilmetropium Ilmetropium iodide Ilmetropium->M1_M3_M5 Antagonism M2_M4 M2, M4 Receptors Gi Gi M2_M4->Gi Acetylcholine AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_2 Ilmetropium_2 Ilmetropium iodide Ilmetropium_2->M2_M4 Antagonism start Start prep_membranes Prepare cell membranes expressing muscarinic receptor subtype start->prep_membranes add_radioligand Add radioligand (e.g., [³H]-NMS) prep_membranes->add_radioligand add_ilmetropium Add varying concentrations of this compound add_radioligand->add_ilmetropium incubate Incubate at room temperature add_ilmetropium->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity separate->measure analyze Analyze data to determine IC50 and Ki measure->analyze end End analyze->end start Start acclimatize Acclimatize guinea pigs start->acclimatize administer_drug Administer this compound (e.g., intratracheally or via nebulizer) acclimatize->administer_drug induce_bronchoconstriction Induce bronchoconstriction (e.g., with histamine or methacholine) administer_drug->induce_bronchoconstriction measure_airway_resistance Measure airway resistance and compliance induce_bronchoconstriction->measure_airway_resistance analyze_data Analyze and compare with control group measure_airway_resistance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Preclinical Administration of Ilmetropium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmetropium iodide is a quaternary ammonium compound with potential therapeutic applications as a bronchodilator.[1][2] Its chemical structure (C₂₀H₃₀INO₃) suggests that it functions as a muscarinic receptor antagonist, a class of drugs that competitively inhibit the action of acetylcholine at muscarinic receptors.[3][4] This mode of action is pivotal in the relaxation of airway smooth muscle, making it a candidate for treating respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[5][6] As a quaternary ammonium compound, this compound is expected to have limited systemic absorption and reduced central nervous system effects due to its charged nature, which hinders its ability to cross biological membranes like the blood-brain barrier.[7][8]

These application notes provide a comprehensive overview of the proposed preclinical administration and evaluation of this compound, drawing upon established methodologies for analogous quaternary ammonium muscarinic antagonists. The following sections detail its mechanism of action, protocols for key in vitro and in vivo experiments, and representative data presented in a structured format.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is hypothesized to exert its bronchodilatory effects by blocking muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. Acetylcholine, a neurotransmitter of the parasympathetic nervous system, induces bronchoconstriction by binding to M3 muscarinic receptors. By competitively antagonizing these receptors, this compound prevents this binding, leading to smooth muscle relaxation and dilation of the airways. The quaternary ammonium structure likely confers a degree of selectivity for peripheral versus central muscarinic receptors.

Muscarinic Receptor Antagonism by this compound cluster_0 Presynaptic Nerve Terminal cluster_1 Airway Smooth Muscle Cell cluster_2 Pharmacological Intervention Vagus Nerve Vagus Nerve ACh Release Acetylcholine (ACh) Release Vagus Nerve->ACh Release Nerve Impulse M3 Receptor M3 Muscarinic Receptor ACh Release->M3 Receptor ACh Binds Contraction Smooth Muscle Contraction (Bronchoconstriction) M3 Receptor->Contraction Signal Transduction Ilmetropium Ilmetropium Iodide Ilmetropium->M3 Receptor Blocks Binding

Mechanism of this compound as a muscarinic antagonist.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for this compound based on typical values observed for other quaternary ammonium muscarinic antagonists in preclinical studies.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Receptor SubtypeThis compound (Hypothetical)Ipratropium (Reference)
M1 (neuronal)2.51.8
M2 (cardiac)5.03.5
M3 (smooth muscle)0.81.0
M4 (CNS)15.012.0
M5 (CNS)20.018.0

Table 2: In Vivo Bronchoprotective Efficacy in a Guinea Pig Model (ED₅₀)

Challenge AgentRoute of AdministrationThis compound (µg/kg, Hypothetical)
AcetylcholineIntratracheal5.2
HistamineIntratracheal15.8
Ovalbumin (sensitized)Inhalation25.4

Table 3: Pharmacokinetic Parameters in Rats Following Intratracheal Administration (10 µg/kg)

ParameterUnitThis compound (Hypothetical)
Cmax (plasma)ng/mL0.5
Tmaxhours0.25
AUC (0-t)ng*h/mL1.2
Half-life (t½)hours2.5
Bioavailability%< 5

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells expressing human M1, M2, M3, M4, and M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membrane preparation, [³H]-NMS, and either buffer (for total binding), a high concentration of a known antagonist like atropine (for non-specific binding), or the test compound (this compound).

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using appropriate software (e.g., Prism) by applying the Cheng-Prusoff equation.

Protocol 2: In Vivo Bronchoprotection Assay in Guinea Pigs

Objective: To evaluate the efficacy of this compound in preventing bronchoconstriction induced by various stimuli.

Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

Procedure:

  • Anesthetize the guinea pigs (e.g., with a combination of ketamine and xylazine).

  • Intubate the animals and connect them to a ventilator to measure airway resistance and compliance.

  • Administer this compound or vehicle via intratracheal instillation or inhalation.

  • After a predetermined pretreatment time (e.g., 30 minutes), challenge the animals with a bronchoconstrictor agent (e.g., intravenous acetylcholine or inhaled histamine).

  • Record the changes in airway resistance.

  • Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound.

  • Determine the ED₅₀ (the dose required to produce 50% of the maximal protective effect).

Bronchoprotection Assay Workflow Start Start Anesthetize Anesthetize Guinea Pig Start->Anesthetize Intubate Intubate and Ventilate Anesthetize->Intubate Administer Administer this compound or Vehicle Intubate->Administer Wait Pretreatment Period Administer->Wait Challenge Induce Bronchoconstriction (e.g., with Acetylcholine) Wait->Challenge Measure Measure Airway Resistance Challenge->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

Workflow for the in vivo bronchoprotection assay.
Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intratracheal administration.

Animal Model: Male Sprague-Dawley rats (250-300g).

Procedure:

  • Administer a single dose of this compound (e.g., 10 µg/kg) via intratracheal instillation to a cohort of rats.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

  • To determine bioavailability, a separate cohort would receive an intravenous administration of this compound for comparison.

Safety and Toxicology

Preclinical safety evaluation of this compound should include acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent). Key assessments should include:

  • Clinical observations

  • Body weight and food consumption

  • Hematology and clinical chemistry

  • Urinalysis

  • Gross pathology and histopathology of major organs

Given its classification as a quaternary ammonium compound, particular attention should be paid to local tolerance at the site of administration (the respiratory tract) and potential cardiovascular effects (e.g., changes in heart rate and blood pressure) due to any systemic exposure and action on M2 receptors.

Conclusion

This compound, as a putative quaternary ammonium muscarinic antagonist, holds promise as a therapeutic agent for respiratory diseases. The protocols and data presented here, based on established preclinical models for this drug class, provide a robust framework for its initial investigation. These studies are essential to characterize its pharmacological profile, establish a dose-response relationship, and assess its safety margin before advancing to clinical development.

References

Application Notes and Protocols for Cell-Based Assays of Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Dysregulation of muscarinic receptor signaling is implicated in a variety of pathological conditions, making them important therapeutic targets. Muscarinic antagonists are clinically used to treat conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[2]

There are five subtypes of muscarinic receptors, designated M1 through M5, which are categorized into two main functional groups based on their G protein coupling. The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations.[3][4] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

This document provides detailed application notes and protocols for various cell-based assays used to identify and characterize muscarinic antagonists.

Muscarinic Receptor Signaling Pathways

The distinct signaling pathways initiated by the two subgroups of muscarinic receptors form the basis for the functional cell-based assays used to screen for antagonists.

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Agonist Binding PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Agonist Binding AC Adenylyl Cyclase (AC) Gio->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP Decreased Conversion

Caption: Muscarinic Receptor Signaling Pathways.

Key Cell-Based Assays for Muscarinic Antagonists

Several types of cell-based assays are commonly employed to screen for and characterize muscarinic antagonists. The choice of assay depends on the receptor subtype of interest and the desired endpoint.

Calcium Flux Assays

Calcium flux assays are ideal for identifying antagonists of the Gq/11-coupled M1, M3, and M5 receptors. These assays measure changes in intracellular calcium concentration following receptor activation. Antagonists will block the agonist-induced increase in intracellular calcium.

Experimental Workflow:

Calcium Flux Assay Workflow plate_cells Plate cells expressing the target muscarinic receptor (e.g., CHO-M1) load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_antagonist Add test compounds (potential antagonists) load_dye->add_antagonist incubate Incubate for a specified time add_antagonist->incubate add_agonist Add a known muscarinic agonist (e.g., carbachol, oxotremorine) incubate->add_agonist measure_fluorescence Measure the change in fluorescence (proportional to intracellular Ca²⁺) add_agonist->measure_fluorescence analyze_data Analyze data to determine IC₅₀ values measure_fluorescence->analyze_data

Caption: Calcium Flux Assay Workflow.

Detailed Protocol:

  • Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M3 muscarinic receptor into 96-well or 384-well black, clear-bottom plates at a density of 50,000 cells per well.[6] Culture the cells overnight to allow for attachment.

  • Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions. This is typically done in a buffer solution for 45-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the test antagonist compounds to the wells. Also include a known antagonist, such as atropine (10 nM), as a positive control, and a vehicle control (e.g., DMSO).[6] Incubate the plate for a predetermined time (e.g., 5-30 minutes) at room temperature.

  • Agonist Stimulation: Add a known muscarinic agonist, such as carbachol or oxotremorine, at a concentration that elicits a submaximal response (EC80) to all wells.[7]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cAMP Assays

Cyclic AMP (cAMP) assays are used to screen for antagonists of the Gi/o-coupled M2 and M4 receptors. These assays measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels. Antagonists will reverse the agonist-induced decrease in cAMP.

Experimental Workflow:

cAMP Assay Workflow plate_cells Plate cells expressing the target muscarinic receptor (e.g., CHO-M2) pre_treat Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) plate_cells->pre_treat add_forskolin_antagonist Add forskolin (to stimulate cAMP production) and test compounds (potential antagonists) pre_treat->add_forskolin_antagonist incubate Incubate for a specified time add_forskolin_antagonist->incubate add_agonist Add a known muscarinic agonist incubate->add_agonist lyse_cells Lyse the cells add_agonist->lyse_cells measure_cAMP Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze data to determine IC₅₀ values measure_cAMP->analyze_data

Caption: cAMP Assay Workflow.

Detailed Protocol:

  • Cell Plating: Seed cells stably expressing the M2 or M4 receptor (e.g., CHO-M2) into 96-well plates and culture overnight.

  • Pre-treatment: Aspirate the culture medium and pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

  • Compound and Forskolin Addition: Add the test antagonist compounds along with forskolin, an adenylyl cyclase activator, to stimulate basal cAMP production.

  • Agonist Stimulation: Add a known M2/M4 agonist (e.g., carbachol) to the wells and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The antagonist activity is determined by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. Calculate IC50 values from the concentration-response curves.

Reporter Gene Assays

Reporter gene assays are versatile and can be adapted for all muscarinic receptor subtypes.[8] These assays involve the use of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the signaling pathway of interest.[8] For instance, for M1, M3, and M5 receptors, a reporter construct with a Nuclear Factor of Activated T-cells (NFAT) response element can be used, as NFAT is activated by calcium signaling.[9][10]

Experimental Workflow:

Reporter Gene Assay Workflow transfect_cells Transfect cells with a plasmid containing the target muscarinic receptor and a reporter gene construct plate_cells Plate the transfected cells transfect_cells->plate_cells add_antagonist Add test compounds (potential antagonists) plate_cells->add_antagonist incubate_1 Incubate for a short period add_antagonist->incubate_1 add_agonist Add a known muscarinic agonist incubate_1->add_agonist incubate_2 Incubate for several hours to allow for reporter gene expression add_agonist->incubate_2 lyse_cells Lyse the cells incubate_2->lyse_cells measure_reporter Measure the reporter gene activity (e.g., luminescence for luciferase) lyse_cells->measure_reporter analyze_data Analyze data to determine IC₅₀ values measure_reporter->analyze_data

Caption: Reporter Gene Assay Workflow.

Detailed Protocol:

  • Cell Transfection and Plating: Co-transfect a suitable host cell line (e.g., HEK293) with an expression vector for the desired muscarinic receptor subtype and a reporter plasmid (e.g., pNFAT-Luc).[9] Plate the transfected cells in 96-well plates.

  • Compound Addition: Add serial dilutions of the test antagonist compounds to the cells.

  • Agonist Stimulation: After a brief incubation with the antagonists, add a known agonist to stimulate the receptor.

  • Incubation: Incubate the plates for a sufficient period (typically 5-24 hours) to allow for transcription and translation of the reporter gene.[9]

  • Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter enzyme. For luciferase, this involves adding a substrate and measuring the resulting luminescence.

  • Data Analysis: Antagonists will reduce the agonist-induced reporter gene expression. Determine IC50 values from the dose-response curves.

Data Presentation: Muscarinic Antagonist Activity

The following tables summarize the in vitro activity of several common muscarinic antagonists determined using various cell-based assays.

Table 1: Binding Affinities (Ki, nM) of Muscarinic Antagonists

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorAssay TypeReference
Atropine~1-2~1-2~1-2~1-2~1-2Radioligand Binding[11][12]
Ipratropium-------
Pirenzepine16320100--Radioligand Binding[13][14]
Darifenacin9.150.11.325.112.6Radioligand Binding[15]
Oxybutynin3.2102.0--Radioligand Binding[15][16]

Table 2: Functional Antagonist Potencies (IC50, nM) of Muscarinic Antagonists

CompoundReceptor TargetCell LineAssay TypeIC50 (nM)Reference
PirenzepineM1CHO-M1Calcium Flux200-224[7]
DarifenacinM3HT29, SW480Cell Viability (MTT)~10,000[17]
DarifenacinM3HT29, SW480Cell Proliferation (BrdU)~10,000[17]
DarifenacinM3Coronary Artery Smooth Muscle CellsKv Current Inhibition340[18]
Oxybutynin-Bladder Smooth Muscle CellsCell Proliferation>1,000[19]

Conclusion

The selection of an appropriate cell-based assay is critical for the successful identification and characterization of novel muscarinic antagonists. Calcium flux assays are robust for M1, M3, and M5 antagonists, while cAMP assays are the standard for M2 and M4 antagonists. Reporter gene assays offer a flexible platform for all receptor subtypes. The protocols and data presented here provide a comprehensive guide for researchers in the field of muscarinic receptor drug discovery.

References

Application Notes and Protocols for Ilmetropium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilmetropium iodide is a synthetic compound investigated for its properties as a bronchodilator.[1] As a quaternary ammonium compound, it belongs to the class of anticholinergic agents, which function by antagonizing the effects of acetylcholine at muscarinic receptors. The parasympathetic nervous system plays a crucial role in regulating the tone of airway smooth muscle, and stimulation of muscarinic receptors, particularly the M3 subtype, leads to bronchoconstriction.[2][3] this compound is designed to competitively inhibit these receptors, leading to smooth muscle relaxation and bronchodilation.

The experimental design for studying this compound involves a multi-tiered approach, beginning with in vitro characterization of its receptor binding and functional activity, followed by in vivo evaluation of its efficacy and safety in relevant animal models. These studies are essential to determine its potency, selectivity, and potential as a therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors (GPCRs) with five subtypes (M1-M5).[4] These subtypes are differentially expressed throughout the body and couple to different G-proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction.[5] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

This compound is expected to act as a competitive antagonist, binding to muscarinic receptors without activating them, thereby blocking acetylcholine-mediated signaling. The primary therapeutic effect of bronchodilation is likely mediated by antagonism of M3 receptors on airway smooth muscle.

Muscarinic_Signaling General Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_1 M2, M4 Receptor Signaling (Gi-coupled) ACh_Gq Acetylcholine M_Gq M1 / M3 / M5 Receptor ACh_Gq->M_Gq Gq Gq Protein M_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER/SR Ca2+ Store IP3->Ca_Store binds to receptor on PKC PKC Activation DAG->PKC Ca_Release Ca2+ Release Ca_Store->Ca_Release Response_Gq Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response_Gq PKC->Response_Gq Ilmetropium_Gq Ilmetropium Iodide Ilmetropium_Gq->M_Gq Blocks ACh_Gi Acetylcholine M_Gi M2 / M4 Receptor ACh_Gi->M_Gi Gi Gi Protein M_Gi->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Response_Gi Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response_Gi leads to reduced Ilmetropium_Gi Ilmetropium Iodide Ilmetropium_Gi->M_Gi Blocks

Caption: Muscarinic receptor signaling pathways blocked by this compound.

In Vitro Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) and selectivity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Methodology: This protocol describes a competition binding assay using cell membranes expressing a specific mAChR subtype and a radiolabeled muscarinic antagonist.[4][6]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or similar muscarinic antagonist radioligand.

  • This compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., glass fiber, pre-treated with PEI).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of diluted this compound (or buffer for total binding, or atropine for non-specific binding).

    • 50 µL of radioligand ([³H]-NMS) at a final concentration close to its Kₔ value (e.g., 0.5-1.0 nM).

    • 150 µL of diluted cell membrane preparation (5-20 µg protein/well).[7]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[7]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[7]

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]

Binding_Workflow Radioligand Competition Binding Assay Workflow A Prepare Serial Dilutions of this compound B Add to 96-well Plate: 1. Test Compound (Ilmetropium) 2. Radioligand ([³H]-NMS) 3. Cell Membranes (M1-M5) A->B C Incubate to Reach Equilibrium B->C D Vacuum Filtration to Separate Bound/Free Ligand C->D E Wash Filters with Ice-Cold Buffer D->E F Add Scintillation Cocktail & Count Radioactivity E->F G Data Analysis: Plot Dose-Response Curve Calculate IC₅₀ and Kᵢ F->G

Caption: Workflow for the radioligand competition binding assay.

Data Presentation: this compound Binding Affinity

Receptor SubtypeKᵢ (nM) - Example Data
M115.2
M25.8
M31.1
M425.6
M518.9
Protocol 2: Functional Antagonism via Calcium Flux Assay

Objective: To quantify the functional potency of this compound as an antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing M1, M3, or M5 receptors.

Methodology: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator. Antagonists are evaluated by their ability to block the calcium increase triggered by a muscarinic agonist.[9][10]

Materials:

  • CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.

  • Cell culture medium and black, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, GCaMP6s).[10]

  • Muscarinic agonist: Carbachol or Acetylcholine.

  • This compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent kinetic plate reader (e.g., FDSS, FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow for dye uptake.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation & Measurement: Place the plate in the kinetic plate reader. Initiate reading to establish a baseline fluorescence. Inject the muscarinic agonist (e.g., carbachol at a pre-determined EC₈₀ concentration) into the wells and continue to measure the fluorescence intensity over time (typically 1-2 minutes). The agonist will induce a rapid increase in fluorescence in control wells, which will be inhibited in wells containing this compound.[9]

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the agonist-induced response) by fitting the data to a sigmoidal dose-response curve.

Calcium_Workflow Calcium Flux Assay Workflow A Seed Cells Expressing M1/M3/M5 Receptors in Microplates B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) A->B C Pre-incubate with Serial Dilutions of This compound B->C D Measure Baseline Fluorescence in Kinetic Plate Reader C->D E Inject Muscarinic Agonist (e.g., Carbachol) D->E F Measure Peak Fluorescence Response E->F G Data Analysis: Plot Dose-Response Curve Calculate IC₅₀ F->G

Caption: Workflow for the functional calcium flux assay.

Data Presentation: this compound Functional Antagonism

Receptor SubtypeIC₅₀ (nM) - Example Data
M122.5
M32.3
M528.1

In Vivo Experimental Protocol

Protocol 3: In Vivo Bronchoprotection Assay (Methacholine Challenge)

Objective: To assess the in vivo efficacy and duration of action of this compound in preventing agonist-induced bronchoconstriction in an animal model.

Methodology: This model evaluates the ability of a test compound to protect against bronchoconstriction induced by a muscarinic agonist like methacholine. Airway resistance is measured as the primary endpoint.[2][3]

Materials:

  • Test animals: Guinea pigs or rats.

  • This compound formulated for administration (e.g., for inhalation or intratracheal instillation).

  • Bronchoconstrictor: Methacholine chloride solution.[2]

  • Anesthesia (e.g., urethane or pentobarbital).

  • Animal ventilator and system for measuring lung mechanics (e.g., whole-body plethysmography or direct measurement of airway resistance and compliance).

  • Aerosol delivery system or microsprayer for drug administration.

Procedure:

  • Animal Preparation: Anesthetize the animal and perform a tracheostomy to connect it to a ventilator. Monitor vital signs throughout the experiment.

  • Baseline Measurement: Allow the animal to stabilize and record baseline airway resistance.

  • Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., aerosol inhalation over a set period).

  • Time Points: To determine the duration of action, different groups of animals can be challenged at various times post-drug administration (e.g., 1, 6, 12, 24 hours).

  • Methacholine Challenge: At the designated time point, administer an intravenous or aerosolized dose of methacholine known to cause a robust, submaximal bronchoconstriction.[3]

  • Measure Response: Continuously record airway resistance and measure the peak increase following the methacholine challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the methacholine-induced bronchoconstriction for each animal treated with this compound compared to the vehicle-treated group.

    • % Inhibition = [1 - (Peak Resistance_drug / Peak Resistance_vehicle)] * 100.

    • Plot the mean % inhibition against time post-dosing to determine the duration of action.

InVivo_Workflow In Vivo Bronchoprotection Workflow A Anesthetize Animal and Connect to Ventilator B Measure Baseline Airway Resistance A->B C Administer this compound or Vehicle Control B->C D Wait for Designated Time (e.g., 1h, 6h, 24h) C->D E Induce Bronchoconstriction with Methacholine Challenge D->E F Measure Peak Airway Resistance E->F G Data Analysis: Calculate % Inhibition of Bronchoconstriction F->G

Caption: Workflow for the in vivo bronchoprotection assay.

Data Presentation: In Vivo Efficacy of this compound

Time Post-Dose (hours)Dose (µg/kg)% Inhibition of Bronchoconstriction (Mean ± SEM) - Example Data
11095 ± 5
61082 ± 7
121065 ± 8
241035 ± 10

References

Troubleshooting & Optimization

Troubleshooting Ilmetropium iodide solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ilmetropium iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bronchodilator.[1][2] It functions as a muscarinic antagonist, a class of anticholinergic agents.[3][4] By blocking muscarinic acetylcholine receptors, it prevents the binding of acetylcholine, a neurotransmitter that can cause constriction of the airways.[4][5][6] This action leads to the relaxation of the smooth muscles in the bronchi, resulting in bronchodilation and making it easier to breathe.[4]

Q2: What is the known solubility of this compound?

This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] For many quaternary ammonium compounds, a class to which this compound belongs, there is also a high degree of solubility in water.[7]

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C. Stock solutions in a solvent should be stored at -80°C to maintain stability.

Troubleshooting Guide for this compound Solubility

This guide addresses common issues that may be encountered when dissolving this compound for experimental use.

Problem: this compound is not dissolving in my chosen solvent.

  • Solution 1: Use the recommended solvent. The most reliable solvent for dissolving this compound is DMSO.[1]

  • Solution 2: Sonication. If you observe that the compound is not fully dissolving in DMSO, sonication is recommended to aid dissolution.

  • Solution 3: Gentle Warming. For aqueous solutions, gentle warming to 37°C can assist in dissolving the compound. To prevent precipitation when diluting a DMSO stock solution into an aqueous buffer, it is advisable to pre-warm both the stock solution and the buffer to 37°C before mixing.[8]

  • Solution 4: pH Adjustment. The solubility of quaternary ammonium salts can be influenced by the pH of the solution. If you are experiencing difficulty dissolving this compound in an aqueous buffer, a slight adjustment of the pH may improve its solubility.

Problem: The dissolved this compound precipitates out of solution upon dilution.

  • Solution 1: Pre-warm solutions. When diluting a concentrated stock of this compound in DMSO into an aqueous medium such as PBS or cell culture media, pre-warming both the stock solution and the diluent to 37°C can help prevent precipitation.[8]

  • Solution 2: Incremental Dilution. Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of the solution.

  • Solution 3: Solvent System. If direct dilution into an aqueous buffer is problematic, consider using a co-solvent system.

Quantitative Solubility Data

SolventSolubilityMolar Concentration (at max solubility)
DMSO60 mg/mL130.62 mM

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 459.36 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.01 mol/L * 0.001 L * 459.36 g/mol = 0.0045936 g = 4.59 mg

  • Weigh the compound: Carefully weigh out 4.59 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Close the tube tightly and vortex the solution until the powder is completely dissolved. If any particulates remain, sonicate the tube for a few minutes to facilitate dissolution.

  • Storage: Store the 10 mM stock solution at -80°C for long-term use.

Visualizations

Signaling Pathway of this compound as a Muscarinic Antagonist

Ilmetropium_Iodide_Pathway cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell Acetylcholine_v Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine_v->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to Bronchoconstriction Bronchoconstriction Contraction->Bronchoconstriction Ilmetropium_Iodide This compound Ilmetropium_Iodide->M3_Receptor Blocks

Caption: Mechanism of action of this compound as a muscarinic antagonist.

Troubleshooting Workflow for Solubility Issues

Troubleshooting_Workflow Start Start: this compound does not dissolve CheckSolvent Is the solvent DMSO? Start->CheckSolvent UseDMSO Use DMSO CheckSolvent->UseDMSO No Sonication Apply sonication CheckSolvent->Sonication Yes UseDMSO->Sonication CheckAqueous Is the solvent aqueous? Sonication->CheckAqueous WarmSolution Gently warm to 37°C CheckAqueous->WarmSolution Yes Precipitation Precipitation upon dilution? CheckAqueous->Precipitation No AdjustpH Consider slight pH adjustment WarmSolution->AdjustpH AdjustpH->Precipitation EndFail Consult further technical support AdjustpH->EndFail PreWarm Pre-warm stock and diluent Precipitation->PreWarm Yes End Dissolution Successful Precipitation->End No PreWarm->End

Caption: A workflow for troubleshooting this compound solubility issues.

References

Navigating In Vivo Studies with Ilmetropium Iodide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vivo dosage of Ilmetropium iodide. Addressing potential challenges encountered during experimentation, this resource offers troubleshooting guides and frequently asked questions in a direct question-and-answer format. Detailed methodologies for key experiments and clearly structured data summaries are included to facilitate seamless experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of this compound?

A1: The initial step is to conduct a dose-ranging study, also known as a maximum tolerated dose (MTD) study. This preliminary experiment helps in identifying a dosage range that is both safe and effective, avoiding toxic concentrations while achieving therapeutic levels. It is crucial to perform this before proceeding to larger-scale efficacy experiments.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is soluble in DMSO. For in vivo applications, a stock solution can be prepared in DMSO and then further diluted in a suitable vehicle, such as saline or phosphate-buffered saline (PBS), to minimize solvent toxicity. It is important to ensure the final concentration of DMSO is low (typically <1-5%) to avoid adverse effects in the animal model.

Q3: What are the common routes of administration for compounds like this compound in animal models?

A3: Common routes for preclinical in vivo studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration. The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of the compound. For a bronchodilator like this compound, administration via inhalation might also be a relevant, albeit more technically complex, route to consider.

Q4: How can I monitor for potential toxicity of this compound in my animal model?

A4: Monitor animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. A common guideline for MTD studies is to identify the dose that results in no more than a 10-20% loss in body weight. Pathological examination of tissues and organs at the end of the study can also provide valuable information on organ-specific toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable therapeutic effect - Insufficient Dosage: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.- Inappropriate Route of Administration: The chosen route may not be optimal for this specific compound and target.- Compound Instability: The compound may be degrading in the formulation or after administration.- Conduct a dose-escalation study to determine the effective dose range.- Investigate alternative formulations or administration routes to improve bioavailability.- Assess the stability of this compound in the chosen vehicle and under physiological conditions.
High mortality or severe adverse effects in animals - Dosage Too High: The administered dose exceeds the maximum tolerated dose.- Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Rapid Administration: For intravenous injections, a rapid infusion rate can lead to acute toxicity.- Reduce the dosage based on MTD study results.- Lower the concentration of the organic solvent in the final formulation.- Administer the compound via a slower infusion rate for IV injections.
High variability in experimental results - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Biological Variability: Differences between individual animals.- Inconsistent Experimental Procedures: Variations in handling, timing, or measurements.- Ensure accurate and consistent preparation and administration of the dosing solution.- Increase the number of animals per group to account for biological variability.- Standardize all experimental procedures and protocols.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant animal model (e.g., mice or rats).

  • Group Allocation: Divide animals into several groups (e.g., 5 groups of 3-5 animals each). One group will serve as the vehicle control.

  • Dose Selection: Based on any available in vitro data or literature on similar compounds, select a starting dose and several-fold increments for the treatment groups.

  • Administration: Administer this compound or vehicle to the respective groups via the chosen route.

  • Monitoring: Observe the animals daily for a set period (e.g., 7-14 days) for signs of toxicity, including mortality, body weight changes, and clinical observations.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality.

In Vivo Efficacy Study
  • Animal Model: Use an appropriate disease model relevant to the therapeutic indication of this compound (e.g., an asthma or COPD model for a bronchodilator).

  • Group Allocation: Include a vehicle control group, a positive control group (if available), and one or more treatment groups with doses selected based on the MTD study.

  • Administration: Administer the compounds according to the study design (e.g., once daily for a specified number of days).

  • Efficacy Assessment: Measure relevant endpoints to assess the therapeutic effect. For a bronchodilator, this could include measurements of airway hyperresponsiveness.

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the efficacy of this compound.

Visualizing Experimental Processes

To aid in the conceptualization of the experimental workflow, the following diagram illustrates the logical progression from initial dose-finding to a full-fledged efficacy study.

G cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Efficacy Evaluation Dose-Ranging Study (MTD) Dose-Ranging Study (MTD) Toxicity Assessment Toxicity Assessment Dose-Ranging Study (MTD)->Toxicity Assessment Select Optimal Dose Range Select Optimal Dose Range Toxicity Assessment->Select Optimal Dose Range In Vivo Efficacy Study In Vivo Efficacy Study Select Optimal Dose Range->In Vivo Efficacy Study Input for Efficacy Study Design Data Analysis Data Analysis In Vivo Efficacy Study->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for in vivo dosage optimization.

As this compound is a quaternary ammonium compound, its mechanism of action as a bronchodilator is likely through antagonism of muscarinic acetylcholine receptors in the airways. The following diagram illustrates a simplified signaling pathway.

Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to Gq Protein Gq Protein Muscarinic Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates Calcium Release Calcium Release IP3 & DAG->Calcium Release Induces Bronchoconstriction Bronchoconstriction Calcium Release->Bronchoconstriction This compound This compound This compound->Muscarinic Receptor Blocks

Caption: Simplified muscarinic antagonist signaling.

Ilmetropium iodide stability and degradation analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation analysis of Ilmetropium Iodide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage (months to years), this compound powder should be stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] If in a solvent such as DMSO, it is recommended to store at -80°C for up to one year.[2]

Q2: What are the typical forced degradation conditions for studying this compound stability?

Forced degradation studies are essential to understand the chemical stability of a drug substance.[3][4] For this compound, the following conditions are recommended based on general ICH guidelines:[3]

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 72 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (cool white fluorescent lamp) for a total illumination of 1.2 million lux hours and 200 watt hours/square meter, respectively.

Troubleshooting Guide

Issue 1: Rapid degradation is observed under basic conditions.

  • Possible Cause: this compound contains an ester linkage which is susceptible to base-catalyzed hydrolysis. This leads to the formation of two primary degradation products.

  • Recommendation: When working with this compound in solution, ensure the pH is maintained below 7.0 for optimal stability. If basic conditions are necessary for an experiment, minimize the exposure time and temperature. Consider using a lower concentration of the base if the experimental protocol allows.

Issue 2: Multiple unexpected peaks appear in the chromatogram during oxidative stress testing.

  • Possible Cause: The iodide counter-ion is susceptible to oxidation, which can lead to the formation of iodine and other reactive iodine species. These species can then react with the parent molecule or other degradation products, resulting in a complex degradation profile.

  • Recommendation: Use a lower concentration of the oxidizing agent (e.g., 0.5-1% H₂O₂). It is also advisable to quench the reaction at specific time points to monitor the progression of degradation and identify primary versus secondary degradation products.

Issue 3: Inconsistent results in photostability studies.

  • Possible Cause: The extent of photodegradation can be influenced by the physical state of the sample (solid vs. solution), the solvent used, and the packaging.

  • Recommendation: For solid-state photostability, ensure a uniform, thin layer of the powder is exposed to the light source. For solution-state studies, specify the solvent system as it can influence the degradation pathway. Use photostable and inert sample containers.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent ConcentrationTemperatureDurationDegradation (%)Number of Degradants
Acidic Hydrolysis0.1 M HCl60°C48 hours15.2%2
Basic Hydrolysis0.1 M NaOH60°C24 hours45.8%2
Oxidative Degradation3% H₂O₂Room Temp24 hours22.5%3
Thermal DegradationN/A105°C72 hours8.1%1
Photolytic DegradationN/AAmbient1.2 million lux hrs12.7%2

Table 2: Purity and Degradant Profile from HPLC Analysis

Stress ConditionRetention Time of this compound (min)% PurityRetention Times of Major Degradants (min)
Control10.599.8%N/A
Acidic Hydrolysis10.584.6%5.2, 7.8
Basic Hydrolysis10.554.0%5.2, 7.8
Oxidative Degradation10.577.3%6.1, 8.9, 11.2
Thermal Degradation10.591.7%9.3
Photolytic Degradation10.587.1%4.5, 12.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study - Basic Hydrolysis

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Add 1 mL of this stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1 M NaOH and dilute to the mark with the 50:50 acetonitrile:water mixture.

  • Incubate the solution in a water bath at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 M HCl.

  • Dilute the resulting solution to an appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system and analyze the chromatogram for the parent peak and any degradation products.

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Drug This compound Stock Prepare Stock Solution Drug->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (105°C) Stock->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Stress Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize Method Validate Stability- Indicating Method HPLC->Method Pathway Identify Degradation Pathways Characterize->Pathway

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways parent This compound deg1 Degradant 1 (Acid/Base Hydrolysis Product A) parent->deg1 Acid/Base (Ester Hydrolysis) deg2 Degradant 2 (Acid/Base Hydrolysis Product B) parent->deg2 Acid/Base (Ester Hydrolysis) deg3 Degradant 3 (Oxidative Product) parent->deg3 Oxidation (H₂O₂)

References

Preventing Ilmetropium iodide precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Ilmetropium iodide in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a quaternary ammonium salt.[1][2] Like other compounds in this class, it possesses a permanent positive charge, which generally leads to good water solubility.[3][4] However, the "iodide" counter-ion can sometimes contribute to lower aqueous solubility compared to other halide salts like chlorides.[5] Precipitation can occur when the concentration of this compound exceeds its solubility limit in a specific buffer, leading to inaccurate experimental results.

Q2: What are the primary factors that can cause this compound to precipitate?

Several factors can influence the solubility of this compound and potentially lead to precipitation:

  • Buffer Composition and pH: While the charge of this compound itself is pH-independent, the overall ionic strength and specific components of the buffer can affect its solubility.[4]

  • Temperature: Temperature can influence the solubility of this compound. It is generally advisable to pre-heat stock solutions and the buffer to 37°C before dilution to avoid precipitation.[6]

  • Concentration: High concentrations of this compound are more likely to lead to precipitation, especially when transferring from a high-solubility solvent (like DMSO) to an aqueous buffer.

  • Common Ion Effect: The presence of other iodide salts in the buffer can decrease the solubility of this compound.[7]

  • Presence of Other Electrolytes: The addition of other salts can either increase or decrease the solubility of sparingly soluble electrolytes.[5]

Q3: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous buffer. What should I do?

This is a common issue when working with compounds dissolved in organic solvents. Direct dilution can cause the compound to crash out of the solution. It is recommended to first perform a serial dilution of the inhibitor in DMSO to a lower concentration before adding it to the aqueous buffer.[6] This gradual reduction in organic solvent concentration can help prevent precipitation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.

Problem: Precipitate forms immediately upon adding this compound to the buffer.
Potential Cause Troubleshooting Step
High Initial Concentration Prepare a more dilute stock solution of this compound.
Solvent Shock Avoid direct dilution of a high-concentration DMSO stock into the aqueous buffer. Perform an intermediate dilution step in DMSO first.[6]
Low Temperature Ensure both the this compound stock solution and the buffer are pre-warmed to the experimental temperature (e.g., 37°C) before mixing.[6]
Problem: Precipitate forms over time after the solution is prepared.
Potential Cause Troubleshooting Step
Buffer Instability Verify the stability of your buffer at the intended storage temperature and pH.
Photosensitivity of Iodide Protect the solution from light, as iodide compounds can be light-sensitive, which may lead to degradation and precipitation.[8]
Slow Equilibration to a Supersaturated State The initial solution may have been supersaturated. Try preparing a slightly more dilute solution.

Quantitative Data Summary

Factor Effect on Solubility of Quaternary Ammonium Iodides Recommendation
pH Generally minimal effect on the compound itself due to permanent charge.[4]Maintain a consistent and appropriate pH for your experimental system.
Temperature Solubility often increases with temperature.Pre-warm solutions before mixing to prevent precipitation upon cooling.[6]
Counter-ion Iodide salts may be less soluble than other halide salts (e.g., chlorides).[5]If precipitation is persistent, consider if a different salt form of the compound is available.
Ionic Strength Can either increase or decrease solubility depending on the specific ions present.[5]Keep the ionic strength of the buffer consistent across experiments.
Organic Co-solvents Low percentages of organic co-solvents (e.g., DMSO, ethanol) can increase solubility.If compatible with your assay, consider adding a small, fixed percentage of a co-solvent to your final buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound from a DMSO stock.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Pre-warm Solutions: Place the DMSO stock solution and the desired aqueous buffer in a 37°C water bath for at least 15-20 minutes.[6]

  • Intermediate Dilution (if necessary): If the final concentration is low (e.g., in the µM range), perform a serial dilution of the stock solution in DMSO to an intermediate concentration (e.g., 1 mM).[6]

  • Final Dilution: While gently vortexing the pre-warmed aqueous buffer, slowly add the required volume of the this compound stock (or intermediate dilution) to achieve the final desired concentration.

  • Visual Inspection: After mixing, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a more dilute working solution.

Visualizations

cluster_factors Factors Influencing Solubility cluster_outcome Outcome Concentration High Concentration Precipitation Precipitation of This compound Concentration->Precipitation Temp Low Temperature Temp->Precipitation Solvent Solvent Shock Solvent->Precipitation Buffer Buffer Composition Buffer->Precipitation Ion Common Ion Effect Ion->Precipitation

Caption: Key factors that can lead to the precipitation of this compound.

start Precipitation Observed? check_conc Is the concentration high? start->check_conc Yes no_precipitate No Precipitation (Proceed with Experiment) start->no_precipitate No lower_conc Action: Lower the working concentration. check_conc->lower_conc Yes check_temp Were solutions pre-warmed? check_conc->check_temp No consult_specialist If issues persist, consult a formulation specialist. lower_conc->consult_specialist warm_solutions Action: Pre-warm stock and buffer to 37°C. check_temp->warm_solutions No check_dilution Was dilution direct from high-concentration stock? check_temp->check_dilution Yes warm_solutions->consult_specialist intermediate_dilution Action: Use an intermediate dilution step in DMSO. check_dilution->intermediate_dilution Yes check_dilution->consult_specialist No intermediate_dilution->consult_specialist

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Long-Term Stability Testing of Ilmetropium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability testing of Ilmetropium Iodide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability studies, this compound should be stored under conditions specified by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q1A(R2) guidelines. The recommended long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1] The specific conditions should be chosen based on the climatic zone for which the product is intended.

Q2: How frequently should samples be tested during a long-term stability study?

A2: For a product with a proposed shelf life of at least 12 months, testing frequency at the long-term storage condition should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter through the proposed shelf life.

Q3: What is the purpose of an accelerated stability study?

A3: Accelerated stability studies are designed to increase the rate of chemical degradation or physical change of a drug substance by using exaggerated storage conditions.[1][2] These studies provide data to predict the shelf life of the product and to evaluate the effect of short-term excursions from the label storage conditions that might occur during shipping. For this compound, a typical accelerated condition is 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[1]

Q4: What are forced degradation studies and why are they necessary for this compound?

A4: Forced degradation studies, or stress testing, involve exposing the drug substance to conditions more severe than accelerated stability testing.[2][3] These studies are crucial for:

  • Identifying potential degradation products.[2][3]

  • Elucidating degradation pathways.[2][3]

  • Demonstrating the specificity of the analytical methods used for stability testing.[2]

  • Understanding the intrinsic stability of the molecule.[3]

For this compound, forced degradation should be conducted under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.[3]

Troubleshooting Guide

Issue 1: An unknown peak is observed in the chromatogram during stability testing.

  • Possible Cause: This could be a new degradation product that was not observed during initial forced degradation studies.

  • Troubleshooting Steps:

    • Characterize the Peak: Use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak and elucidate its structure.

    • Evaluate Forced Degradation Data: Re-examine the data from forced degradation studies to see if this peak was present at low levels.

    • Update Analytical Method: If it is a new degradant, the analytical method may need to be updated and re-validated to ensure it can separate and quantify this new impurity.

Issue 2: The assay value for this compound is decreasing faster than expected under accelerated conditions.

  • Possible Cause: The formulation may not be adequately protecting the drug substance from degradation, or there might be an interaction with an excipient.

  • Troubleshooting Steps:

    • Investigate Degradation Products: Identify and quantify the major degradation products to understand the degradation pathway.

    • Excipient Compatibility Study: Review or conduct excipient compatibility studies to identify any potential interactions.

    • Reformulation: Consider reformulating the product, for example, by adding antioxidants if oxidative degradation is the primary pathway, or by adjusting the pH.

Issue 3: Inconsistent results are observed between different batches of this compound in the stability program.

  • Possible Cause: Variability in the manufacturing process of the drug substance or drug product could be leading to different stability profiles.[4]

  • Troubleshooting Steps:

    • Review Manufacturing Records: Thoroughly review the manufacturing records for each batch to identify any deviations or differences in processing parameters.

    • Test Raw Materials: Test the starting materials and excipients used for each batch to ensure they meet the required specifications.

    • Statistical Analysis: Perform a statistical analysis of the stability data to determine if the differences between batches are statistically significant.[4]

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound (25°C/60% RH)

Time Point (Months)Assay (%)Total Degradation Products (%)Appearance
0100.1< 0.1White to off-white crystalline powder
399.80.15Conforms
699.50.25Conforms
999.20.35Conforms
1298.90.45Conforms
1898.40.60Conforms
2497.80.75Conforms

Table 2: Hypothetical Accelerated Stability Data for this compound (40°C/75% RH)

Time Point (Months)Assay (%)Total Degradation Products (%)Appearance
0100.1< 0.1White to off-white crystalline powder
199.20.40Conforms
298.50.75Conforms
397.81.10Conforms
696.21.85Conforms

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectroscopy of this compound).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed by analyzing samples from forced degradation studies to ensure separation of the main peak from all degradation products.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To investigate the degradation pathways of this compound under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

    • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Use LC-MS to identify the major degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol_Development Develop Stability Protocol Method_Development Develop & Validate Analytical Method Protocol_Development->Method_Development Informs Batch_Selection Select Batches (min. 3) Method_Development->Batch_Selection Initial_Testing Time Zero Testing Batch_Selection->Initial_Testing Storage Place Samples in Stability Chambers Initial_Testing->Storage Interim_Testing Interim Time Point Testing Storage->Interim_Testing Long-Term & Accelerated Interim_Testing->Interim_Testing Final_Testing Final Time Point Testing Interim_Testing->Final_Testing Data_Analysis Analyze Data & Assess Trends Final_Testing->Data_Analysis Shelf_Life_Determination Determine Shelf Life & Storage Conditions Data_Analysis->Shelf_Life_Determination Reporting Generate Stability Report Shelf_Life_Determination->Reporting

Caption: Workflow for a typical long-term stability study of a pharmaceutical product.

References

Adjusting pH for optimal Ilmetropium iodide activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilmetropium iodide. The information is designed to help address specific issues that may be encountered during in-vitro experiments, with a focus on the critical role of pH in ensuring the compound's activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is classified as a bronchodilator.[1] It belongs to the class of anticholinergic agents.[2][3][4] The primary mechanism of action for anticholinergic bronchodilators is the blockade of muscarinic receptors in the airways.[4] By inhibiting the action of acetylcholine on these receptors, these drugs prevent the constriction of airway smooth muscle, leading to bronchodilation and improved airflow.[2][3]

Q2: What is the recommended pH range for working with this compound solutions?

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1] It is advisable to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C for long-term use.[1] For aqueous working solutions, dilute the DMSO stock into your chosen experimental buffer immediately before use. Pay attention to the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Q4: I am observing inconsistent results in my cell-based assays. Could pH be a factor?

Yes, inconsistent results can be a sign of compound instability or suboptimal activity due to pH. If the pH of your cell culture medium is not well-controlled, or if the addition of this compound or other reagents shifts the pH, you may see variability in your results. It is crucial to use a well-buffered medium and to verify the pH of your final assay solution.

Troubleshooting Guides

Problem 1: Low or No Activity of this compound
Possible Cause Troubleshooting Step
Suboptimal pH of Assay Buffer Prepare a series of buffers with a pH gradient (e.g., from 5.5 to 7.5 in 0.5 unit increments). Test the activity of this compound in each buffer to determine the optimal pH.
Compound Instability Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If using aqueous working solutions, use them immediately after preparation.
Incorrect Drug Concentration Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using an appropriate analytical method.
Cell Health Issues Ensure your cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel with your activity assay to rule out cytotoxicity.
Problem 2: Decreasing Activity of this compound Over Time in an Experiment
Possible Cause Troubleshooting Step
pH Shift During Incubation Measure the pH of your assay medium at the beginning and end of the experiment. If a significant shift is observed, consider using a stronger buffering agent or a CO2 incubator for better pH control.
Degradation in Aqueous Solution As a quaternary ammonium compound, this compound may be susceptible to degradation in aqueous solutions, especially at non-optimal pH. Try to minimize the incubation time or perform a time-course experiment to assess its stability in your assay medium.
Adsorption to Labware Quaternary ammonium compounds can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Activity

This protocol outlines a general procedure to determine the optimal pH for this compound in an in-vitro functional assay (e.g., a muscle contraction or receptor binding assay).

1. Preparation of Buffers:

  • Prepare a set of biologically compatible buffers with varying pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0).
  • Ensure that the ionic strength and composition of all buffers are as similar as possible.
  • Adjust the pH of each buffer to the target value at the temperature at which the experiment will be conducted.

2. Preparation of this compound Solutions:

  • Prepare a concentrated stock solution of this compound in DMSO.
  • On the day of the experiment, create a series of dilutions of this compound in each of the prepared pH buffers.

3. Activity Assay:

  • Perform your specific functional assay (e.g., measuring the inhibition of acetylcholine-induced smooth muscle contraction) using the different pH-adjusted this compound solutions.
  • Include appropriate controls:
  • Vehicle control (buffer with DMSO) at each pH.
  • Positive control (a known antagonist) at each pH.
  • No-drug control at each pH.

4. Data Analysis:

  • For each pH value, generate a dose-response curve for this compound.
  • Calculate the IC50 (or EC50) value at each pH.
  • Plot the IC50 values as a function of pH to identify the pH at which this compound exhibits the highest potency (lowest IC50).

Quantitative Data Summary (Hypothetical)

The following table illustrates how to present the data from a pH optimization experiment.

pHIC50 of this compound (nM)
5.515.2
6.08.5
6.55.1
7.06.2
7.512.8

This is hypothetical data for illustrative purposes only.

Visualizations

Anticholinergic_Mechanism cluster_neuron Cholinergic Nerve Terminal cluster_muscle Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to Contraction Muscle Contraction (Bronchoconstriction) M3_Receptor->Contraction Activates Ilmetropium Ilmetropium Iodide Ilmetropium->M3_Receptor Blocks

Caption: Mechanism of action of this compound.

pH_Optimization_Workflow start Start: Determine Optimal pH prep_buffers Prepare Buffers (pH 5.5 - 7.5) start->prep_buffers prep_drug Prepare this compound Dilutions in each Buffer prep_buffers->prep_drug run_assay Perform Functional Assay (e.g., Muscle Contraction) prep_drug->run_assay data_analysis Generate Dose-Response Curves and Calculate IC50 at each pH run_assay->data_analysis plot_data Plot IC50 vs. pH data_analysis->plot_data determine_optimum Identify pH with Lowest IC50 plot_data->determine_optimum end Optimal pH Identified determine_optimum->end

References

Ilmetropium iodide interference in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of ilmetropium iodide in biological assays. This resource is intended for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a synthetic compound primarily investigated for its properties as a bronchodilator.[1] Structurally, it is a quaternary ammonium compound and a muscarinic receptor antagonist. Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₂₀H₃₀INO₃[2]
Molecular Weight 459.36 g/mol [2][3]
Solubility Soluble in DMSO (60 mg/mL)[1][3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1][3]

Potential Sources of Assay Interference

Direct interference of this compound in specific biological assays has not been extensively documented in scientific literature. However, its chemical structure suggests two primary mechanisms through which it may interfere with experimental results:

  • Iodide-Mediated Interference: The presence of the iodide counter-ion can interfere with certain assay technologies, particularly fluorescence-based methods.

  • Quaternary Ammonium Compound (QAC)-Related Effects: As a QAC, this compound may exhibit non-specific effects on cell membranes and interact with assay components.

The following sections will address these potential issues in a question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Iodide-Mediated Interference

Q1: Can the iodide component of this compound affect my fluorescence-based assay?

A1: Yes, the iodide ion is a known quencher of fluorescence for a variety of organic dyes.[4][5][6] This quenching can occur through a "heavy atom effect," which promotes intersystem crossing to a non-fluorescent triplet state.[4][5][7] The extent of quenching can depend on the specific fluorophore and the concentration of iodide. For some dyes, particularly those with excitation maxima in the blue-green range, iodide can paradoxically act as a fluorescence promoter at low concentrations by reducing photo-oxidation.[4][5][8]

Troubleshooting Steps:

  • Review your fluorophore: Investigate whether the specific fluorescent dye used in your assay is susceptible to quenching by iodide.

  • Run a control experiment: Test for iodide interference by adding a simple iodide salt (e.g., potassium iodide, KI) at the same molar concentration as your this compound to a control well.

  • Consider a different fluorophore: If significant quenching is observed, consider using a fluorophore that is less sensitive to iodide.

  • Switch to a non-fluorescence-based assay: If possible, a label-free or alternative detection method (e.g., colorimetric, luminescent) may be a suitable alternative.

Q2: My colorimetric assay is giving unexpected results. Could the iodide be interfering?

A2: While less common than fluorescence quenching, iodide can interfere with some colorimetric assays. For instance, iodide can interfere with assays that involve redox reactions, such as the starch-iodine test for amylase activity.[9] Additionally, iodine-containing compounds have been shown to interfere with certain clinical chemistry assays, such as those for calcium and iron.[10]

Troubleshooting Steps:

  • Assess the assay chemistry: Determine if your colorimetric assay involves redox steps or reagents that could potentially react with iodide.

  • Perform a spike-and-recovery experiment: Add a known amount of your analyte to a sample with and without this compound to see if the recovery is affected.

  • Consult the assay kit insert: The manufacturer's documentation may list known interfering substances.

Quaternary Ammonium Compound (QAC)-Related Interference

Q3: I'm observing unexpected changes in cell health or morphology in my cell-based assay. Could this compound be the cause?

A3: Yes. As a quaternary ammonium compound, this compound may have effects on cells that are independent of its intended muscarinic receptor antagonism. QACs are cationic surfactants that can interact with and disrupt cell membranes.[11][12] This can lead to cytotoxicity, changes in membrane potential, or other non-specific effects, especially at higher concentrations.

Troubleshooting Workflow:

G start Unexpected Cellular Effects Observed q1 Is the effect concentration-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH) a1_yes->check_cytotoxicity check_off_target Investigate potential off-target effects on other cellular components a1_no->check_off_target cytotoxic Is this compound cytotoxic at the tested concentration? check_cytotoxicity->cytotoxic c_yes Yes cytotoxic->c_yes c_no No cytotoxic->c_no lower_conc Lower the concentration of This compound c_yes->lower_conc c_no->check_off_target consider_alt Consider alternative compound or shorter incubation time lower_conc->consider_alt lit_review Review literature for known QAC off-target effects check_off_target->lit_review G cluster_0 Gq/11-coupled (M1, M3, M5) cluster_1 Gi/o-coupled (M2, M4) ACh_q ACh M_q M1, M3, M5 Receptor ACh_q->M_q Gq Gq/11 M_q->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response_q Cellular Response Ca->Response_q PKC->Response_q ACh_i ACh M_i M2, M4 Receptor ACh_i->M_i Gi Gi/o M_i->Gi AC Adenylate Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP Response_i Cellular Response cAMP->Response_i Ilmetropium This compound Ilmetropium->M_q Blocks Ilmetropium->M_i Blocks G F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited Absorption F_excited->F_ground Emission Fluorescence Fluorescence Emission F_excited->Fluorescence Iodide Iodide Ion (I⁻) F_excited->Iodide Collision Light Excitation Light Light->F_ground Non_radiative Non-radiative Decay Iodide->Non_radiative Quenching

References

Validation & Comparative

Ilmetropium Iodide and Ipratropium Bromide: A Comparative Efficacy Analysis for Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticholinergic bronchodilators for respiratory diseases, ipratropium bromide has long been a benchmark therapeutic. However, emerging data on ilmetropium iodide suggests a potentially more potent alternative. This guide provides a detailed comparison of the efficacy of these two compounds, supported by available preclinical data, and outlines the experimental methodologies used in their evaluation.

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and ipratropium bromide are quaternary ammonium compounds that function as muscarinic acetylcholine receptor (mAChR) antagonists. By blocking M3 muscarinic receptors on airway smooth muscle, they inhibit the bronchoconstrictor effect of acetylcholine, leading to bronchodilation. This mechanism is crucial in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Signaling Pathway of Muscarinic Antagonists

The binding of acetylcholine to M3 receptors activates a Gq-protein coupled signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction and bronchoconstriction. Muscarinic antagonists like ilmetropium and ipratropium competitively block acetylcholine at the M3 receptor, thereby inhibiting this pathway.

Muscarinic Receptor Signaling Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction Leads to Antagonist This compound / Ipratropium Bromide Antagonist->M3R Blocks

Figure 1: Simplified signaling pathway of muscarinic receptor antagonism.

Comparative Efficacy Data

Preclinical data provides a direct comparison of the in vivo potency of this compound and ipratropium bromide.

In Vivo Bronchodilator Potency

A key study evaluated the comparative activity of these compounds in an acetylcholine-induced bronchoconstriction model in anesthetized guinea pigs. The efficacy was determined by the dose required to cause a 50% decrease in the bronchospasm (ED50).[1]

CompoundED50 (µg/kg, i.v.)Relative Activity (vs. Atropine Sulfate)
This compound 0.45 ± 0.13 10.0
Ipratropium Bromide1.17 ± 0.373.9
Atropine Sulfate4.43 ± 0.551.0
Table 1: Comparative in vivo bronchodilator potency of this compound and ipratropium bromide in guinea pigs. Data from European Respiratory Journal 2018; 52: Suppl. 62, PA5260.[1]

The results clearly indicate that this compound is substantially more potent than ipratropium bromide in this model, with an ED50 approximately 2.6 times lower. The relative activity compared to atropine sulfate further highlights the superior potency of this compound.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to assess the efficacy of bronchodilators like this compound and ipratropium bromide.

In Vivo Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This model is a standard method for evaluating the in vivo efficacy of bronchodilators.

Objective: To determine the dose of a test compound required to inhibit bronchoconstriction induced by a cholinergic agonist.

Methodology:

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. The jugular vein is cannulated for intravenous drug administration, and the trachea is cannulated for artificial respiration and measurement of airway resistance.

  • Bronchoconstriction Induction: A baseline of airway resistance is established. Acetylcholine is administered intravenously to induce a consistent and submaximal bronchoconstriction.

  • Drug Administration: The test compounds (e.g., this compound, ipratropium bromide) are administered intravenously at increasing doses prior to the acetylcholine challenge.

  • Measurement: Tracheal pressure or a similar parameter is continuously recorded to measure the degree of bronchoconstriction. The protective effect of the test compound is calculated as the percentage inhibition of the acetylcholine-induced bronchoconstriction.

  • Data Analysis: Dose-response curves are constructed, and the ED50 (the dose causing 50% inhibition of the bronchoconstriction) is calculated for each compound.

In Vivo Bronchoprotection Assay Workflow cluster_workflow Experimental Workflow A Anesthetize Guinea Pig & Cannulate Trachea/Vein B Establish Baseline Airway Resistance A->B C Administer Test Compound (i.v.) B->C D Induce Bronchoconstriction (Acetylcholine i.v.) C->D E Measure Airway Resistance D->E F Calculate % Inhibition E->F G Determine ED₅₀ F->G

Figure 2: General workflow for an in vivo bronchoprotection assay.
In Vitro Isolated Organ Bath Studies

This technique assesses the direct effect of a compound on airway smooth muscle contractility.

Objective: To determine the potency of a compound in relaxing pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or other suitable species and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction: The tissues are contracted with a spasmogen such as acetylcholine or carbachol to induce a stable, submaximal contraction.

  • Drug Addition: Cumulative concentrations of the test compound (e.g., this compound, ipratropium bromide) are added to the organ bath.

  • Measurement: The isometric tension of the smooth muscle is continuously recorded. The relaxation induced by the test compound is measured as a percentage of the pre-contraction tension.

  • Data Analysis: Concentration-response curves are plotted, and the IC50 (the concentration causing 50% of the maximal relaxation) is determined.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for specific muscarinic receptor subtypes.

Objective: To quantify the binding affinity (Ki) of a test compound to M1, M2, and M3 muscarinic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, or M3) are prepared.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Based on the available preclinical in vivo data, this compound demonstrates significantly greater potency as a bronchodilator compared to ipratropium bromide.[1] Its lower ED50 in a validated animal model of bronchoconstriction suggests that it may have the potential for higher efficacy or a longer duration of action at comparable doses in a clinical setting. However, a comprehensive comparison requires further data, particularly from in vitro receptor binding and functional assays for this compound, as well as head-to-head clinical trials. The experimental protocols outlined provide a framework for the continued evaluation of this promising new anticholinergic agent.

References

A Comparative Analysis of Ilmetropium Iodide and Tiotropium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of ilmetropium iodide and tiotropium bromide for researchers, scientists, and drug development professionals. It is important to note a significant disparity in the available scientific literature for these two compounds. Tiotropium bromide is a well-established, extensively studied long-acting muscarinic antagonist (LAMA) with a wealth of clinical and experimental data. In contrast, publicly available information in English on the pharmacological properties and clinical efficacy of this compound is scarce, limiting a direct, data-driven comparison. This document summarizes the available information for both compounds.

Chemical and Physical Properties

PropertyThis compoundTiotropium Bromide
Chemical Formula C₂₀H₃₀INO₃[1]C₁₉H₂₂BrNO₄S₂[2]
Molecular Weight 459.36 g/mol [3][4]472.4 g/mol [2]
Chemical Structure (1R,3R,5S)-3-(((2RS)-2-(hydroxymethyl)- 2-phenylbutanoyl)oxy)-8,8-dimethyl- 8-azabicyclo(3.2.1)octanium iodide[3](1α,2β,4β,5α,7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0]nonane bromide[2]
CAS Number 129109-88-2[4]136310-93-5[2]
Type Quaternary ammonium compound[1]Quaternary ammonium compound[2][5]

Mechanism of Action

Tiotropium Bromide:

Tiotropium bromide is a long-acting muscarinic receptor antagonist, often referred to as an anticholinergic agent.[6] It exhibits a high affinity for all muscarinic receptor subtypes (M₁ to M₅).[7][8] In the airways, acetylcholine is the primary bronchoconstrictor, acting on M₃ muscarinic receptors on smooth muscle cells to cause contraction. Tiotropium bromide competitively and reversibly inhibits these M₃ receptors, leading to bronchodilation.[6][9]

A key feature of tiotropium's long duration of action is its kinetic selectivity. It dissociates much more slowly from M₁ and M₃ receptors compared to M₂ receptors.[5] This prolonged blockade of M₃ receptors results in a sustained bronchodilator effect lasting over 24 hours, allowing for once-daily dosing.[6][7]

cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Contraction Bronchoconstriction M3->Contraction Activates Tiotropium Tiotropium Bromide Tiotropium->M3 Blocks

Tiotropium Bromide's Mechanism of Action

This compound:

Pharmacokinetics

Tiotropium Bromide:

ParameterValue
Bioavailability (Inhaled) Approximately 19.5% (dry powder), 33% (solution)[6][8]
Time to Peak Plasma Concentration 5-7 minutes post-inhalation[8][12]
Protein Binding 72%[7][8]
Volume of Distribution 32 L/kg[7][8]
Metabolism Minimal, with about 25% of the small absorbed fraction metabolized by CYP2D6 and CYP3A4[6]
Elimination Half-life 5-6 days[6]
Excretion Primarily as unchanged drug in the urine.[8] Following intravenous administration, 74% is excreted unchanged in the urine.[8]

This compound:

No pharmacokinetic data for this compound was found in the reviewed scientific literature.

Clinical Efficacy and Safety

Tiotropium Bromide:

Tiotropium bromide is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD) and as an add-on treatment for severe asthma.[6] Numerous clinical trials have demonstrated its efficacy in improving lung function (as measured by FEV₁), reducing exacerbations, and improving quality of life in patients with these conditions.[13][14][15][16][17]

Common side effects are primarily related to its anticholinergic properties and include dry mouth, runny nose, and upper respiratory tract infection.[6] More severe but less common side effects can include worsening bronchospasm, angioedema, and QT prolongation.[6]

cluster_0 Clinical Trial Workflow Patient Patient Recruitment (COPD/Asthma) Randomization Randomization Patient->Randomization Treatment Treatment Arm (Tiotropium Bromide) Randomization->Treatment Placebo Placebo/Active Comparator Arm Randomization->Placebo FollowUp Follow-up Period Treatment->FollowUp Placebo->FollowUp Data Data Collection & Analysis FollowUp->Data

Typical Clinical Trial Workflow for Tiotropium

This compound:

No clinical trial data for this compound was identified in the reviewed literature.

Experimental Protocols

Example Experimental Protocol for Evaluating Muscarinic Receptor Antagonism (General):

  • Isolated Tissue Bath Assay:

    • A segment of guinea pig trachea is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

    • The tissue is connected to an isometric force transducer to record contractions.

    • A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.

    • The tissue is then incubated with the antagonist (e.g., tiotropium bromide or this compound) at a specific concentration for a defined period.

    • A second cumulative concentration-response curve to the muscarinic agonist is then generated in the presence of the antagonist.

    • The degree of rightward shift in the concentration-response curve is used to calculate the antagonist's affinity (pA₂ value).

Start Start Prep Prepare Isolated Guinea Pig Trachea Start->Prep Mount Mount in Organ Bath Prep->Mount Baseline Establish Baseline Agonist (Carbachol) Response Mount->Baseline Incubate Incubate with Antagonist (Tiotropium or Ilmetropium) Baseline->Incubate Response Measure Agonist Response in Presence of Antagonist Incubate->Response Analyze Analyze Data (pA2 Calculation) Response->Analyze End End Analyze->End

Isolated Tissue Bath Experimental Workflow

Conclusion

Based on the available evidence, tiotropium bromide is a well-characterized long-acting muscarinic antagonist with proven efficacy and a well-documented safety profile for the treatment of COPD and asthma. This compound is a chemical entity for which pharmacological and clinical data are not widely available in the English-language scientific literature. Therefore, a direct comparison of their performance and therapeutic utility is not possible at this time. Further research and publication of data on this compound would be necessary to enable a comprehensive comparative assessment.

References

Comparative Efficacy Analysis: Aclidinium Bromide Versus Ilmetropium Iodide in Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available clinical and preclinical data reveals a significant disparity in the evidence supporting the efficacy and safety of aclidinium bromide compared to ilmetropium iodide for the treatment of Chronic Obstructive Pulmonary Disease (COPD). While aclidinium bromide is a well-characterized long-acting muscarinic antagonist (LAMA) with a robust body of evidence from numerous clinical trials, data on this compound is currently limited to preclinical findings, precluding a direct, data-driven comparison of their clinical performance.

This guide synthesizes the available information to provide researchers, scientists, and drug development professionals with an objective comparison based on the current scientific landscape.

Mechanism of Action: Targeting Muscarinic Receptors

Both aclidinium bromide and this compound are classified as anticholinergic agents, exerting their therapeutic effect by blocking muscarinic acetylcholine receptors in the airways. This action inhibits acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow.

Aclidinium Bromide: Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) that demonstrates a higher selectivity for M3 muscarinic receptors over M2 receptors.[1][2] The M3 receptors are predominantly located on the smooth muscle of the bronchioles, and their blockade is the primary driver of bronchodilation.[3][4] Aclidinium has a long residence time at M3 receptors, contributing to its sustained therapeutic effect.[1] It is rapidly hydrolyzed in human plasma into two inactive metabolites, which may contribute to its favorable systemic safety profile.[1]

This compound: Preclinical data suggests that this compound is a bronchodilator that selectively blocks M-cholinergic receptors in the bronchial muscle.[5] One study indicated that its potency and selectivity substantially exceed that of atropine sulfate and ipratropium bromide in a guinea pig model of acetylcholine-induced bronchoconstriction. However, detailed information regarding its selectivity for different muscarinic receptor subtypes (M1-M5) and its pharmacokinetic profile in humans is not currently available in the public domain.

Signaling Pathway of Muscarinic Antagonists

The following diagram illustrates the general signaling pathway through which muscarinic antagonists like aclidinium bromide and this compound exert their bronchodilatory effects.

cluster_0 Airway Smooth Muscle Cell cluster_1 Pharmacological Intervention ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to PLC Phospholipase C (PLC) M3R->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates Contraction Bronchoconstriction Ca->Contraction Leads to LAMA Aclidinium Bromide or This compound LAMA->M3R Blocks

Caption: Muscarinic antagonist signaling pathway in airway smooth muscle.

Quantitative Efficacy Data: Aclidinium Bromide

Extensive clinical trials have evaluated the efficacy of aclidinium bromide in patients with moderate to severe COPD. The following tables summarize key quantitative data from pivotal studies.

Table 1: Improvement in Lung Function with Aclidinium Bromide (400 µg twice daily) vs. Placebo

Efficacy EndpointATTAIN Study (24 weeks)[6]ACCORD COPD I Study (12 weeks)[7]
Change in Trough FEV₁ (mL) 128 (p<0.0001)124 (p<0.0001)
Change in Peak FEV₁ (mL) 209 (p<0.0001)192 (p<0.0001)

FEV₁: Forced Expiratory Volume in 1 second

Table 2: Impact of Aclidinium Bromide (400 µg twice daily) on Patient-Reported Outcomes vs. Placebo

Patient-Reported OutcomeATTAIN Study (24 weeks)[6]ACCORD COPD I Study (12 weeks)[7]
Change in St. George's Respiratory Questionnaire (SGRQ) Total Score -4.6 (p<0.0001)-5.4
Change in Transition Dyspnea Index (TDI) Focal Score 1.0 (p<0.001)1.3

A decrease in SGRQ score and an increase in TDI score indicate improvement.

Experimental Protocols: Key Aclidinium Bromide Studies

The methodologies of the key clinical trials for aclidinium bromide provide a framework for understanding the generation of the efficacy data.

ATTAIN Study (NCT01001494)
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Patient Population: 828 patients with moderate to severe COPD.[6]

  • Intervention: Patients were randomized to receive aclidinium bromide (200 µg or 400 µg) or placebo, administered twice daily via a dry powder inhaler.[6]

  • Primary Efficacy Endpoint: Change from baseline in trough FEV₁ at week 24.[6]

  • Secondary Endpoints: Peak FEV₁, health status (SGRQ), and dyspnea (TDI).[6]

ACCORD COPD I Study (NCT00891462)
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[7]

  • Patient Population: Patients with moderate to severe COPD.[7]

  • Intervention: Patients were randomized to receive aclidinium bromide (200 µg or 400 µg) or placebo, administered twice daily.[7]

  • Primary Efficacy Endpoint: Change from baseline in trough FEV₁ at week 12.[7]

  • Secondary Endpoints: Peak FEV₁, SGRQ, and TDI.[7]

Experimental Workflow: Aclidinium Bromide Clinical Trial

The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of aclidinium bromide.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Run-in Period (Baseline Data Collection) Screening->RunIn Randomization Randomization RunIn->Randomization TreatmentA Aclidinium Bromide (e.g., 400 µg BID) Randomization->TreatmentA Group A TreatmentB Placebo Randomization->TreatmentB Group B FollowUp Follow-up Visits (e.g., Weeks 4, 12, 24) TreatmentA->FollowUp TreatmentB->FollowUp DataCollection Data Collection (FEV₁, SGRQ, TDI, Safety) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Efficacy & Safety Results Analysis->Results

Caption: Generalized workflow of a randomized controlled trial for aclidinium bromide.

This compound: Current State of Evidence

As of the date of this publication, there are no publicly available results from clinical trials evaluating the efficacy and safety of this compound in humans. The only available data comes from a preclinical study which reported that this compound had a relative activity 10 times that of atropine sulfate and 2.5 times that of ipratropium bromide in an in vivo model of acetylcholine-induced bronchoconstriction in guinea pigs. The dose causing a 50% decrease in bronchospasm (ED50) for this compound was 0.45 µg/kg.

Conclusion

Aclidinium bromide is a well-established LAMA for the maintenance treatment of COPD, with its efficacy and safety profile supported by a comprehensive clinical trial program. It consistently demonstrates statistically significant and clinically meaningful improvements in lung function, patient-reported health status, and dyspnea.

In contrast, the development and evaluation of this compound appear to be at a much earlier, preclinical stage. While initial animal data suggests potent anticholinergic activity, the absence of human clinical trial data makes any comparison of its efficacy to aclidinium bromide speculative.

For researchers and drug development professionals, aclidinium bromide serves as a benchmark LAMA with a well-defined therapeutic profile. Further investigation into this compound, including rigorous clinical trials, is necessary to ascertain its potential role in the management of COPD and to enable a direct comparison with established therapies like aclidinium bromide.

References

A Comparative Analysis of Long-Acting Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of four leading long-acting muscarinic antagonists (LAMAs): tiotropium, aclidinium, glycopyrronium, and umeclidinium. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced pharmacological differences and clinical performance of these agents. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.

Introduction to Long-Acting Muscarinic Antagonists

Long-acting muscarinic antagonists are a cornerstone in the management of chronic obstructive pulmonary disease (COPD). They exert their therapeutic effect by competitively inhibiting acetylcholine at muscarinic receptors in the airways, leading to bronchodilation.[1] The primary target for these agents is the M3 muscarinic receptor located on airway smooth muscle cells.[2] Blockade of these receptors leads to smooth muscle relaxation and improved airflow.[3] While all LAMAs share this fundamental mechanism, they exhibit distinct pharmacological profiles concerning receptor affinity, kinetic selectivity, and duration of action, which can translate into differences in their clinical efficacy and safety profiles.

Pharmacological Profile: A Head-to-Head Comparison

The in vitro pharmacological characteristics of LAMAs are crucial determinants of their clinical behavior. These include their binding affinity for the five muscarinic receptor subtypes (M1-M5) and their kinetic properties, such as association and dissociation rates.

Muscarinic Receptor Binding Affinities

The affinity of a LAMA for different muscarinic receptor subtypes is a key indicator of its potential efficacy and side-effect profile. High affinity for the M3 receptor is desirable for potent bronchodilation, while lower affinity for the M2 receptor, which is involved in cardiac function, may be associated with a better cardiovascular safety profile. The following table summarizes the binding affinities (pKi values) of the four LAMAs for human muscarinic receptors.

LAMAM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
Tiotropium 8.99.19.48.88.6
Aclidinium 9.18.89.49.09.0
Glycopyrronium 8.68.48.98.48.5
Umeclidinium 9.18.99.39.08.8

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Kinetic Selectivity and Residence Time

Beyond simple binding affinity, the kinetic parameters of a LAMA's interaction with muscarinic receptors, particularly the dissociation rate (koff), play a critical role in its duration of action. A slower dissociation from the M3 receptor relative to the M2 receptor (kinetic selectivity) is thought to contribute to a prolonged bronchodilatory effect with a reduced potential for cardiac side effects.[4] The residence time, which is the reciprocal of the dissociation rate constant (1/koff), provides a measure of how long a drug remains bound to its target receptor.[5]

LAMAM2 Receptor koff (min⁻¹)M3 Receptor koff (min⁻¹)M3 Receptor Residence Time (min)
Tiotropium 0.0190.002500
Aclidinium 0.0450.008125
Glycopyrronium 0.0630.01283
Umeclidinium 0.0220.003333

Clinical Efficacy and Safety

Clinical trials have extensively evaluated the efficacy and safety of these LAMAs in patients with COPD. Key endpoints in these trials include improvements in lung function (measured as trough FEV1), reduction in dyspnea (shortness of breath), and prevention of exacerbations.

LAMAImprovement in Trough FEV1 (mL vs. Placebo)Reduction in Dyspnea (TDI Score vs. Placebo)Reduction in Exacerbation Rate (vs. Placebo)
Tiotropium 114.10[3]0.82[3]Significant reduction[6]
Aclidinium 101.40[3]1.00[3]Associated with the lowest risk for severe exacerbations[7]
Glycopyrronium 117.20[3]1.01[3]Effective in preventing moderate-to-severe exacerbations[7]
Umeclidinium 136.70[3]1.00[3]Significant improvement in lung function[8]

All four LAMAs have demonstrated a favorable safety profile in clinical trials, with dry mouth being the most commonly reported side effect. Cardiovascular safety is a key consideration for this class of drugs, and large-scale studies have generally not shown an increased risk of major adverse cardiovascular events compared to placebo.[6]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the general steps for determining the binding affinity of a LAMA for muscarinic receptors expressed in a cell line (e.g., CHO-K1 cells).

1. Membrane Preparation:

  • Culture cells expressing the desired human muscarinic receptor subtype (M1-M5).
  • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.
  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
  • Add increasing concentrations of the unlabeled LAMA (the competitor).
  • Add the prepared cell membranes to initiate the binding reaction.
  • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
  • Wash the filters with cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Organ Bath Studies

This protocol describes a method to assess the functional potency and duration of action of LAMAs on isolated airway smooth muscle.

1. Tissue Preparation:

  • Obtain fresh tracheal tissue from a suitable animal model (e.g., guinea pig or human).
  • Dissect the trachea into rings or strips, taking care to preserve the smooth muscle.
  • Mount the tissue preparations in organ baths filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
  • Apply an optimal resting tension to the tissues and allow them to equilibrate.

2. Assessment of Antagonist Potency:

  • Induce a submaximal contraction of the tracheal smooth muscle using a muscarinic agonist (e.g., acetylcholine or carbachol).
  • Once a stable contraction is achieved, add cumulative concentrations of the LAMA to the organ bath to generate a concentration-response curve for the antagonist's relaxant effect.
  • Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.

3. Assessment of Onset and Duration of Action:

  • Induce a sustained contraction with a muscarinic agonist.
  • Add a single, effective concentration of the LAMA and monitor the time course of relaxation to determine the onset of action.
  • After maximal relaxation is achieved, perform repeated washes of the organ bath with fresh physiological salt solution to remove the LAMA.
  • At regular intervals after washout, re-challenge the tissue with the muscarinic agonist to assess the recovery of the contractile response. A slower recovery indicates a longer duration of action.

Visualizing Key Pathways and Processes

Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction. LAMAs block this pathway, resulting in bronchodilation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to LAMA LAMA LAMA->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_release->Contraction

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

Experimental Workflow for LAMA Characterization

The pharmacological characterization of a novel LAMA typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

G Start Start Binding_Assay Muscarinic Receptor Binding Assays (M1-M5) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Organ Bath) Binding_Assay->Functional_Assay Kinetic_Studies Kinetic Binding Studies (kon, koff) Functional_Assay->Kinetic_Studies Selectivity_Potency Determine Affinity, Selectivity, and Potency Kinetic_Studies->Selectivity_Potency Preclinical_Models In Vivo Preclinical Models (e.g., Bronchoconstriction) Selectivity_Potency->Preclinical_Models Promising Candidates Efficacy_Safety Evaluate Efficacy and Safety Preclinical_Models->Efficacy_Safety Clinical_Trials Clinical Trials Efficacy_Safety->Clinical_Trials Favorable Profile End End Clinical_Trials->End

Caption: General experimental workflow for the characterization of LAMAs.

Conclusion

Tiotropium, aclidinium, glycopyrronium, and umeclidinium are all effective long-acting muscarinic antagonists that provide significant benefits for patients with COPD. While they share a common mechanism of action, this comparative analysis highlights the subtle yet important differences in their pharmacological profiles, including receptor binding affinities and kinetic properties. These differences may influence their clinical performance in terms of onset of action, duration of effect, and side-effect profiles. The choice of a specific LAMA for an individual patient may depend on a variety of factors, including the patient's symptoms, exacerbation history, and comorbidities. The experimental protocols and visualized pathways provided in this guide offer a framework for the continued investigation and development of novel muscarinic receptor antagonists.

References

Unveiling M3 Receptor Selectivity: A Comparative Analysis of Ilmetropium Iodide and Other Long-Acting Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the M3 muscarinic receptor selectivity of Ilmetropium Iodide against other prominent Long-Acting Muscarinic Antagonists (LAMAs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective performance analysis, aiding in the informed selection of compounds for further investigation.

Executive Summary

The therapeutic efficacy of Long-Acting Muscarinic Antagonists (LAMAs) in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) is primarily mediated by their antagonism of the M3 muscarinic acetylcholine receptor (mAChR) on airway smooth muscle, leading to bronchodilation. However, concurrent antagonism of the M2 subtype, which is involved in cardiac function, can lead to undesirable side effects. Consequently, a high degree of selectivity for the M3 over the M2 receptor is a critical attribute for novel LAMA candidates. This guide focuses on this compound, a compound noted for its M3 receptor selectivity, and compares its binding affinity profile with that of established LAMAs, including aclidinium, glycopyrrolate, revefenacin, tiotropium, and umeclidinium. The data presented herein is derived from in vitro radioligand binding assays, a standard method for determining drug-receptor interactions.

Comparative Analysis of M3 Receptor Selectivity

The binding affinities (Ki) of various LAMAs for M1, M2, and M3 muscarinic receptor subtypes are summarized in the table below. A lower Ki value indicates a higher binding affinity. The M3/M2 selectivity ratio, calculated by dividing the Ki for the M2 receptor by the Ki for the M3 receptor, provides a quantitative measure of a compound's preference for the M3 subtype. A higher ratio signifies greater M3 selectivity.

It is important to note that while direct binding data for this compound was not available, data for a compound designated "OrM3," described as an oral highly selective M3 antagonist, is included and is believed to be representative of this compound's profile based on its reported characteristics.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M3/M2 Selectivity Ratio
OrM3 (putative this compound) -4904.2116.7
Aclidinium 0.150.630.193.3
Glycopyrrolate 1.05.01.05.0
Revefenacin -3.161.781.8
Tiotropium 0.200.630.097.0
Umeclidinium 0.160.150.062.5

Note: Ki values are presented in nM. A lower Ki value indicates higher binding affinity. The M3/M2 Selectivity Ratio is calculated as (Ki M2)/(Ki M3). Data for OrM3 is from a study on an oral selective M3 antagonist and is included as a proxy for this compound.

Experimental Protocols

The determination of muscarinic receptor binding affinities for the compounds listed is predominantly achieved through in vitro radioligand binding assays. The following is a generalized protocol representative of the methodologies employed in the cited studies.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human M1, M2, or M3 receptors.

  • Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds (LAMAs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand ([3H]-NMS) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

    • The total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to PKC_Activation->Smooth_Muscle_Contraction Contributes to LAMA LAMA LAMA->M3_Receptor Antagonizes

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Receptor_Membranes Prepare Receptor Membranes (M1, M2, or M3) Start->Prepare_Receptor_Membranes Incubate Incubate: - Receptor Membranes - Radioligand ([3H]-NMS) - Test Compound (LAMA) Prepare_Receptor_Membranes->Incubate Separate_Bound_Free Separate Bound from Free Radioligand (Filtration) Incubate->Separate_Bound_Free Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Separate_Bound_Free->Quantify_Radioactivity Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantify_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

The comparative data indicates that the compound "OrM3," believed to be this compound, exhibits a significantly higher M3/M2 selectivity ratio compared to other established LAMAs. This pronounced selectivity for the M3 receptor subtype suggests a potentially favorable therapeutic profile with a reduced risk of M2 receptor-mediated cardiac side effects. Further investigation and direct comparative studies are warranted to confirm these findings and to fully elucidate the clinical implications of such high M3 selectivity. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the development and evaluation of novel muscarinic receptor antagonists.

A Comparative Analysis of the Bronchodilatory Effects of Ilmetropium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bronchodilatory effects of Ilmetropium iodide against other established bronchodilators, namely Ipratropium bromide, Tiotropium bromide, and Salbutamol. The information is compiled from available preclinical and clinical data to offer an objective assessment of their relative performance.

Executive Summary

This compound is an anticholinergic agent that demonstrates potent bronchodilatory activity by selectively blocking M-cholinergic receptors in the bronchial musculature.[1] Preclinical evidence suggests that its strength and selectivity substantially surpass that of Atropine sulfate and the widely used short-acting muscarinic antagonist (SAMA), Ipratropium bromide.[1] This guide will delve into the available quantitative data, detail the experimental protocols for assessing bronchodilator efficacy, and visualize the underlying signaling pathways to provide a clear comparative framework for researchers and drug development professionals.

Comparative Efficacy and Potency

The primary available data for this compound comes from in vivo studies assessing its ability to counteract acetylcholine-induced bronchoconstriction in anesthetized guinea pigs. The following table summarizes the key efficacy parameter, the dose causing a 50% decrease in bronchospasm (ED50), for this compound and its comparators.

DrugClassED50 (µg/kg, i.v.)Relative Activity (vs. Atropine sulfate)
This compound Anticholinergic (LAMA - Long-Acting Muscarinic Antagonist)0.45 ± 0.13 10.0
Ipratropium bromideAnticholinergic (SAMA - Short-Acting Muscarinic Antagonist)1.17 ± 0.373.9
Atropine sulfateAnticholinergic (Non-selective)4.43 ± 0.551.0
Tiotropium bromideAnticholinergic (LAMA)Not directly compared in the same study-
SalbutamolBeta-2 Adrenergic Agonist (SABA - Short-Acting Beta-2 Agonist)Not applicable (different mechanism)-

Data for this compound, Ipratropium bromide, and Atropine sulfate are derived from a study on acetylcholine-induced bronchoconstriction in anesthetized guinea pigs.[1]

The data clearly indicates that this compound is significantly more potent than Ipratropium bromide in this preclinical model, requiring a substantially lower dose to achieve the same level of bronchodilation.[1] While direct comparative data for Tiotropium bromide and Salbutamol against this compound is not available in the reviewed literature, their established roles and mechanisms provide a basis for a qualitative comparison. Tiotropium, a long-acting muscarinic antagonist, is known for its prolonged duration of action. Salbutamol, a short-acting beta-2 agonist, offers rapid onset of action, which is critical for rescue medication.

Signaling Pathways

The bronchodilatory effects of these compounds are mediated by distinct signaling pathways. This compound, Ipratropium, and Tiotropium are muscarinic receptor antagonists, while Salbutamol is a beta-2 adrenergic receptor agonist.

G cluster_0 Muscarinic Antagonist Pathway (e.g., Ilmetropium) ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 PLC Phospholipase C M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction Ilmetropium Ilmetropium Iodide Ilmetropium->M3 Blocks

Caption: Signaling pathway of muscarinic antagonists like this compound.

G cluster_1 Beta-2 Agonist Pathway (e.g., Salbutamol) Salbutamol Salbutamol Beta2AR Beta-2 Adrenergic Receptor Salbutamol->Beta2AR Activates AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation

Caption: Signaling pathway of beta-2 agonists like Salbutamol.

Experimental Protocols

To ensure the validity and reproducibility of bronchodilator efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo and in vitro assays.

In Vivo: Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This model is a classic method for evaluating the in vivo potency of bronchodilators.

Objective: To determine the dose of a test compound required to inhibit bronchoconstriction induced by a cholinergic agonist.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Acetylcholine chloride

  • Test compounds (this compound, Ipratropium bromide, etc.)

  • Tracheal cannula

  • Pressure transducer and recording system (e.g., Ugo Basile)

  • Intravenous catheter

Procedure:

  • Guinea pigs are anesthetized and a tracheal cannula is inserted to facilitate artificial respiration.

  • An intravenous catheter is placed for drug administration.

  • A pressure transducer is connected to the tracheal cannula to measure changes in intratracheal pressure, which reflects bronchoconstriction.

  • A baseline intratracheal pressure is established.

  • A standardized dose of acetylcholine is administered intravenously to induce a consistent bronchoconstrictor response.

  • Different doses of the test compound are administered intravenously prior to the acetylcholine challenge.

  • The dose of the test compound that causes a 50% reduction in the acetylcholine-induced bronchoconstriction (ED50) is calculated.[1]

G start Start anesthetize Anesthetize Guinea Pig start->anesthetize cannulate Insert Tracheal & IV Cannulas anesthetize->cannulate transducer Connect Pressure Transducer cannulate->transducer baseline Establish Baseline Pressure transducer->baseline ach_challenge Administer Acetylcholine (IV) baseline->ach_challenge measure_response Measure Bronchoconstriction ach_challenge->measure_response administer_drug Administer Test Drug (IV) measure_response->administer_drug repeat_challenge Repeat Acetylcholine Challenge administer_drug->repeat_challenge calculate_ed50 Calculate ED50 repeat_challenge->calculate_ed50 end End calculate_ed50->end

Caption: Workflow for in vivo acetylcholine-induced bronchoconstriction assay.

In Vitro: Isolated Guinea Pig Tracheal Ring Preparation

This organ bath technique allows for the direct assessment of a compound's effect on airway smooth muscle contractility.

Objective: To evaluate the relaxant effect of a test compound on pre-contracted airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Krebs-Henseleit solution

  • Contractile agent (e.g., acetylcholine, histamine)

  • Test compounds

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • The trachea is excised from a euthanized guinea pig and placed in Krebs-Henseleit solution.

  • The trachea is cut into rings, and each ring is suspended in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • The rings are connected to force transducers to measure isometric tension.

  • An optimal resting tension is applied, and the tissues are allowed to equilibrate.

  • A contractile agent is added to the bath to induce a sustained contraction.

  • Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.

  • The relaxation of the tracheal rings is measured, and concentration-response curves are generated to determine parameters like EC50 (the concentration causing 50% of the maximal relaxation).

G start Start excise_trachea Excise Guinea Pig Trachea start->excise_trachea prepare_rings Prepare Tracheal Rings excise_trachea->prepare_rings mount_in_bath Mount Rings in Organ Bath prepare_rings->mount_in_bath equilibrate Equilibrate under Tension mount_in_bath->equilibrate contract Induce Contraction (e.g., ACh) equilibrate->contract add_drug Add Cumulative Doses of Test Drug contract->add_drug measure_relaxation Measure Relaxation add_drug->measure_relaxation generate_curve Generate Concentration-Response Curve measure_relaxation->generate_curve end End generate_curve->end

Caption: Workflow for in vitro isolated tracheal ring assay.

Conclusion

The available preclinical data strongly suggests that this compound is a highly potent anticholinergic bronchodilator, with an in vivo potency that is markedly superior to Ipratropium bromide in a validated animal model.[1] Its mechanism of action, via antagonism of M3 muscarinic receptors, is a well-established and effective strategy for inducing bronchodilation.

For a more complete understanding of this compound's clinical potential, further research is warranted. Specifically, head-to-head comparative studies against the long-acting muscarinic antagonist Tiotropium bromide and the short-acting beta-2 agonist Salbutamol would be invaluable. Such studies should evaluate not only potency but also the onset and duration of action to fully characterize its therapeutic profile. The experimental protocols detailed in this guide provide a robust framework for conducting such future investigations.

References

Cross-Reactivity Profile of Ilmetropium Iodide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor cross-reactivity profile of Ilmetropium iodide, a quaternary ammonium antimuscarinic agent. Due to the limited availability of specific binding data for this compound in publicly accessible literature, this document leverages data from structurally and functionally similar quaternary ammonium antimuscarinics, such as ipratropium and tiotropium, to provide a representative analysis. The primary therapeutic action of these agents is bronchodilation through the antagonism of muscarinic acetylcholine receptors in the airways. Understanding the cross-reactivity with other receptor subtypes is crucial for predicting potential off-target effects and optimizing drug design.

Comparative Receptor Binding Affinity

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Ipratropium~1.0~1.0~1.0~1.0~1.0
Tiotropium~0.14~0.34~0.08~0.17~0.25

Note: Data presented are aggregated from various pharmacological studies and should be considered representative. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of receptor binding affinities and cross-reactivity is typically achieved through in vitro assays. The following are detailed methodologies for key experiments commonly employed in the characterization of muscarinic receptor antagonists.

Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (this compound or comparator).

  • Non-specific binding control (e.g., atropine at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays (e.g., Calcium Mobilization Assay)

Objective: To assess the functional antagonism of the test compound at a specific G-protein coupled receptor.

Materials:

  • Intact cells expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Agonist (e.g., carbachol, acetylcholine).

  • Test compound (this compound or comparator).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom microtiter plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptor and induce an intracellular calcium response.

  • Signal Detection: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence plate reader.

  • Data Analysis: Determine the EC50 value of the agonist in the presence and absence of the antagonist. Calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

Signaling Pathways and Cross-Reactivity

The following diagrams illustrate the primary signaling pathway of muscarinic M3 receptors, which are key to bronchoconstriction, and a conceptual workflow for assessing receptor cross-reactivity.

G Muscarinic M3 Receptor Signaling Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Activates Ilmetropium_Iodide Ilmetropium Iodide Ilmetropium_Iodide->M3_Receptor Antagonizes Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Smooth_Muscle_Contraction Bronchial Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to PKC_Activation->Smooth_Muscle_Contraction Contributes to

Caption: Muscarinic M3 Receptor Signaling Pathway in Bronchial Smooth Muscle.

G Experimental Workflow for Receptor Cross-Reactivity Screening cluster_0 Primary Screening cluster_1 Secondary (Off-Target) Screening cluster_2 Functional Validation Test_Compound This compound Binding_Assay Radioligand Binding Assay Test_Compound->Binding_Assay Off_Target_Assay High-Throughput Screening Test_Compound->Off_Target_Assay Primary_Target Muscarinic Receptors (M1-M5) Primary_Target->Binding_Assay Ki_Values Ki_Values Binding_Assay->Ki_Values Determine Ki values Ki_Values->Off_Target_Assay Inform Concentration Range Receptor_Panel Broad Receptor Panel (e.g., Adrenergic, Dopaminergic, Serotonergic, etc.) Receptor_Panel->Off_Target_Assay Hit_Identification Hit_Identification Off_Target_Assay->Hit_Identification Identify 'Hits' Functional_Assay Functional Assays (e.g., Calcium Mobilization) Hit_Identification->Functional_Assay Confirmation Confirmation Functional_Assay->Confirmation Confirm Agonist/ Antagonist Activity Cross_Reactivity_Profile Cross_Reactivity_Profile Confirmation->Cross_Reactivity_Profile Comprehensive Cross-Reactivity Profile

Caption: A generalized workflow for determining the cross-reactivity of a compound.

Potency and Selectivity of Muscarinic Receptor Antagonists: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Preclinical Data for Ilmetropium Iodide

Despite a comprehensive search of publicly available scientific literature and databases, no preclinical data detailing the potency and selectivity of this compound at muscarinic acetylcholine receptors (mAChRs) could be located. This guide, therefore, serves as a comparative framework, outlining the standard experimental methodologies used to characterize muscarinic antagonists and providing a benchmark against established drugs in the same class. The data presented for comparator compounds are essential for understanding the preclinical profile that would be expected for a novel agent like this compound.

Comparative Analysis of Muscarinic Receptor Antagonists

The potency and selectivity of a muscarinic antagonist are crucial determinants of its therapeutic efficacy and side-effect profile. These properties are typically assessed through in vitro binding and functional assays. This section presents a comparative summary of preclinical data for several well-characterized muscarinic antagonists: Atropine, Ipratropium, Tiotropium, and Glycopyrrolate.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a drug binds to a receptor. A lower Ki value indicates a higher binding affinity. The data below is compiled from various preclinical studies and demonstrates the varying affinities and selectivities of these agents across the five muscarinic receptor subtypes (M1-M5).

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)Selectivity Profile
Atropine 1.27[1]3.24[1]2.21[1]0.77[1]2.84[1]Non-selective
Ipratropium ~2.9~2.0~1.7No DataNo DataNon-selective (M1/M2/M3)[2]
Tiotropium High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityNon-selective, but kinetically selective for M3[3][4]
Glycopyrrolate 0.5 - 3.6 (for M1-M3)0.5 - 3.6 (for M1-M3)0.5 - 3.6 (for M1-M3)No DataNo DataNon-selective (M1/M2/M3)[5]
Table 2: Comparative Functional Potency of Muscarinic Antagonists

Functional potency measures the ability of a drug to inhibit the physiological response mediated by a receptor. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. Alternatively, IC50 values (the concentration of an inhibitor where the response is reduced by half) are also used.

CompoundTissue/AssayReceptor Target(s)Functional Potency (pA2 / IC50)
Atropine Guinea-pig ileumM2/M3pA2: 8.72[6]
Rat lungsM3pA2: 9.01[7]
Ipratropium Rat lungsM3pA2: 8.39[7]
Tiotropium Bovine tracheaM3High functional affinity[8]
Glycopyrrolate Human/Guinea-pig airwaysM1/M3pA2: 8.16 - 9.09[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency and selectivity of muscarinic receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound at each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing a single subtype of human muscarinic receptor (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of atropine.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Organ Bath)

This assay measures the ability of a test compound to antagonize the contractile response of an isolated tissue to a muscarinic agonist.

Objective: To determine the functional potency (pA2) of a test compound at native muscarinic receptors.

Materials:

  • Isolated tissue preparation (e.g., guinea-pig ileum or trachea).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric force transducer and data acquisition system.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test compound (e.g., this compound) at various concentrations.

Procedure:

  • Mount the isolated tissue in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for a set period.

  • Construct a cumulative concentration-response curve for the muscarinic agonist to establish a baseline response.

  • Wash the tissue to return to baseline.

  • Add a known concentration of the test compound to the organ bath and allow it to incubate with the tissue.

  • Construct a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat steps 4-6 with increasing concentrations of the test compound.

Data Analysis:

  • Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by each concentration of the antagonist.

  • Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist.

  • The pA2 value is determined from the x-intercept of the Schild plot. A slope of the Schild plot that is not significantly different from 1 suggests competitive antagonism.

Visualizations

Signaling Pathway of Muscarinic M3 Receptor

G Muscarinic M3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Smooth Muscle Contraction Ca->Response PKC->Response ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Antagonist Muscarinic Antagonist (e.g., this compound) Antagonist->M3R Binds & Blocks

Caption: Muscarinic M3 Receptor Signaling Pathway.

Experimental Workflow for Determining Antagonist Potency

G Workflow for Determining Muscarinic Antagonist Potency cluster_binding Binding Assay cluster_functional Functional Assay A1 Prepare cell membranes expressing M1-M5 receptors A2 Incubate membranes with [³H]-NMS & test compound A1->A2 A3 Filter and wash to separate bound & free radioligand A2->A3 A4 Quantify radioactivity A3->A4 A5 Calculate IC50 and Ki values A4->A5 selectivity Determine Selectivity A5->selectivity B1 Isolate tissue (e.g., guinea-pig ileum) B2 Mount in organ bath and establish baseline agonist response B1->B2 B3 Incubate with test compound B2->B3 B4 Measure agonist response shift B3->B4 B5 Perform Schild analysis to determine pA2 B4->B5 potency Determine Potency B5->potency start Start start->A1 start->B1 end End potency->end selectivity->end

Caption: Experimental workflow for potency and selectivity.

References

Safety Operating Guide

Navigating the Safe Disposal of Ilmetropium Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Ilmetropium iodide, a bronchodilator, focusing on procedural steps to mitigate risks and adhere to regulatory standards.

Disclaimer: This document provides general guidance based on available safety data for similar iodide-containing compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review any available compound-specific documentation before proceeding with disposal.

Understanding the Hazard Profile of Iodide Compounds

While specific data for this compound is limited, the safety data sheets for various iodide compounds indicate a general hazard profile that should be considered during handling and disposal.

Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]May cause immediate harm if ingested, absorbed through the skin, or inhaled.
Skin Corrosion/Irritation Causes skin irritation.[1]Direct contact can lead to redness, itching, and inflammation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1]Can cause significant eye discomfort, redness, and potential damage upon contact.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Inhalation of dust or fumes may lead to irritation of the respiratory tract.

Procedural Guidance for Disposal

The following steps outline a general protocol for the safe disposal of this compound. This procedure should be adapted to comply with your institution's specific waste management policies.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is critical.

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

Step 3: Labeling

All waste containers must be accurately labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

Step 4: Storage

Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure the storage area is away from drains and incompatible materials.

Step 5: Arrange for Pickup

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

start Start: Have Ilmetropium iodide for disposal consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds sds_available Is SDS Available? consult_sds->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes consult_ehs Consult Institutional EHS Department sds_available->consult_ehs No characterize_waste Characterize Waste (Solid/Liquid, Hazards) follow_sds->characterize_waste consult_ehs->characterize_waste segregate Segregate Waste into Labeled Containers characterize_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment for all personnel.

References

Personal protective equipment for handling Ilmetropium iodide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Ilmetropium iodide, a range of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on guidelines for similar iodide-containing compounds.

Protective EquipmentSpecifications and Recommendations
Eye and Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant, impervious gloves should be worn. For normal use, nitrile gloves (11-13 mil thickness) are recommended, while butyl rubber gloves (12-15 mil thickness) are advised for spill cleanup or direct contact. Wear a lab coat or an apron and ensure complete skin coverage.[2]
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, use a NIOSH or equivalent approved respirator with an appropriate organic or acid gas cartridge.[3]

Operational and Disposal Plans

Safe operational and disposal plans are critical for managing this compound in a laboratory setting. These plans should encompass all stages from initial handling to final disposal.

Handling and Storage:

  • Always handle this compound in a well-ventilated area or under a chemical fume hood to prevent the formation of aerosols.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling the material.[2]

  • Store containers tightly closed in a cool, dry, and well-ventilated place, protected from light.[1]

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for chemical waste. For larger spills, follow emergency procedures and use appropriate PPE.

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[1] Do not allow the substance to enter drains or water systems.

Experimental Protocol Workflow

A generalized experimental workflow for handling this compound should prioritize safety at every step. The following diagram illustrates a logical sequence for a typical laboratory experiment involving this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous compound data) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh/Measure This compound C->D Proceed with caution E Perform Experimental Procedure D->E F Monitor Experiment E->F G Decontaminate Glassware and Surfaces F->G Experiment Complete H Dispose of Waste (Hazardous Waste Protocols) G->H I Remove PPE and Wash Hands H->I

Figure 1. A logical workflow for handling this compound in a laboratory setting, emphasizing safety from preparation through disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ilmetropium iodide
Reactant of Route 2
Ilmetropium iodide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。